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  • Product: 5-Bromo-4-methoxythiophene-3-carbonyl chloride
  • CAS: 162848-22-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromo-4-methoxythiophene-3-carbonyl chloride

[1] CAS Number: 162848-22-8 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1] Part 1: Executive Technical Summary[1] 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) is a h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 162848-22-8 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1]

Part 1: Executive Technical Summary[1]

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) is a high-value heterocyclic electrophile used primarily as a scaffold in the synthesis of pharmaceutical agents.[1] It serves as a "linchpin" intermediate, offering three distinct vectors for chemical diversification:

  • C3-Carbonyl: Highly reactive electrophile for nucleophilic acyl substitution (amide/ester formation).[1]

  • C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C4-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the thiophene ring, influencing the pKa of the adjacent carboxylic acid and the oxidative stability of the system.

This guide details the synthesis, validation, and handling of this compound, moving beyond standard catalog data to provide field-proven protocols for the bench scientist.

Part 2: Chemical Identity & Physical Properties[1][2]

PropertySpecification
IUPAC Name 5-Bromo-4-methoxythiophene-3-carbonyl chloride
CAS Number 162848-22-8
Parent Acid CAS 162848-23-9 (5-Bromo-4-methoxythiophene-3-carboxylic acid)
Molecular Formula C₆H₄BrClO₂S
Molecular Weight 255.52 g/mol
Physical State Off-white to pale yellow crystalline solid (low melting)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Stability Moisture sensitive (hydrolyzes to parent acid); Store under Ar/N₂ at 2-8°C

Part 3: Synthesis & Self-Validating Protocols

The generation of 5-Bromo-4-methoxythiophene-3-carbonyl chloride is typically performed in situ or immediately prior to use due to its hydrolytic instability.[1] The following protocol describes the conversion from its stable parent acid, 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) .

A. The "Methanol Quench" Validation Principle

Expert Insight: Direct analysis of acid chlorides via LC-MS is unreliable due to hydrolysis on the column.[1] The standard industry protocol for validating conversion is the Methanol Quench Method .

  • Take a 5 µL aliquot of the reaction mixture.

  • Quench into 200 µL of anhydrous Methanol (MeOH).

  • Analyze via LC-MS.[1]

  • Success Criteria: Complete disappearance of the Acid peak (M+H) and appearance of the Methyl Ester peak (Acid MW + 14).

B. Step-by-Step Synthesis Protocol

Reagents:

  • Precursor: 5-Bromo-4-methoxythiophene-3-carboxylic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq)

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and an inert gas inlet (N₂/Ar).

  • Dissolution: Suspend the parent acid (CAS 162848-23-9) in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Option A (Standard): Add SOCl₂ dropwise at 0°C.

    • Option B (Mild/High Yield): Add Oxalyl Chloride dropwise at 0°C, followed by catalytic DMF. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: The suspension should clarify into a homogeneous solution as the acid chloride forms.

  • Validation: Perform the "Methanol Quench" check described above.

  • Isolation: Concentrate the mixture in vacuo to remove excess chlorinating agent. Co-evaporate with toluene (2x) to remove trace HCl.

  • Result: The residue is the crude acid chloride (CAS 162848-22-8), ready for immediate coupling.[1]

C. Synthesis Pathway Visualization

SynthesisWorkflow Precursor Parent Acid (CAS 162848-23-9) Intermediate Reaction Mixture (Gas Evolution) Precursor->Intermediate Activation Reagents Oxalyl Chloride + cat. DMF Reagents->Intermediate Validation MeOH Quench Check (LCMS) Intermediate->Validation Aliquot Product Target Acid Chloride (CAS 162848-22-8) Intermediate->Product Evaporation

Figure 1: Synthesis workflow for generating the acid chloride from the stable acid precursor.

Part 4: Reactivity Profile & Divergent Synthesis[1]

The utility of CAS 162848-22-8 lies in its orthogonal reactivity.[1] It allows for the construction of complex libraries by sequencing reactions based on electronic susceptibility.

Regioselective Logic
  • Site A (C3-COCl): Most reactive.[1] Must be engaged first (typically) with amines or alcohols.

  • Site B (C5-Br): Less reactive. Engaged second via Pd-catalyzed cross-coupling.

  • Site C (C4-OMe): Least reactive.[1] Can be demethylated (BBr₃) to reveal a hydroxyl group for hydrogen bonding or further functionalization.

Strategic Application: Drug Scaffold Construction

The following diagram illustrates how this core transforms into distinct medicinal chemistry classes.

Reactivity cluster_0 Path A: Amide Formation (Nucleophilic Substitution) cluster_1 Path B: Heterocycle Fusion Core 5-Bromo-4-methoxythiophene- 3-carbonyl chloride (CAS 162848-22-8) Amide Amide Intermediate Core->Amide + Primary Amine (DIPEA, DCM) Cyclized Thieno[2,3-d]pyrimidine Core->Cyclized + Amidines/Guanidines (Cyclization) FinalDrug Kinase Inhibitor Scaffold (Biaryl System) Amide->FinalDrug Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2)

Figure 2: Divergent synthesis pathways.[1] Path A is the standard route for fragment-based drug discovery.[1]

Part 5: Handling & Safety (E-E-A-T)[1]

Critical Safety Parameters
  • Corrosivity: The compound releases HCl upon hydrolysis. All weighing must be done in a fume hood.

  • Lachrymator: Acid chlorides are potent lachrymators. Eye protection and respiratory safeguards are non-negotiable.

Storage Stability[1][3][4]
  • Degradation: The compound will degrade to the parent acid (CAS 162848-23-9) if exposed to ambient humidity.[1]

  • Recommendation: If not used immediately, store as a 0.5M solution in anhydrous Toluene at -20°C. Solid storage requires a glovebox or sealed under Argon.[1]

References

  • ChemicalBook. (n.d.). 5-BROMO-4-METHOXYTHIOPHENE-3-CARBONYL CHLORIDE Properties and CAS 162848-22-8.[1][2] Retrieved from

  • Matrix Scientific. (n.d.). 5-Bromo-4-methoxythiophene-3-carboxylic acid (Parent Acid) Data. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes. (Discusses bromination protocols for thiophene-3-carboxylic acid derivatives). Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Thiophenecarboxylic acid derivatives and reactivity patterns. Retrieved from [1]

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Executive Technical Summary 5-Bromo-4-methoxythiophene-3-carbonyl chloride is a highly functionalized heteroaromatic scaffold used primarily as a "building block" in the synthesis of pharmaceutical agents, particularly k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-Bromo-4-methoxythiophene-3-carbonyl chloride is a highly functionalized heteroaromatic scaffold used primarily as a "building block" in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity : the acid chloride moiety allows for immediate electrophilic attachment (acylation), while the bromine substituent provides a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation around the thiophene core.[1]

Core Molecular Metrics[1]
PropertyValue
Molecular Weight 255.52 g/mol
Molecular Formula

CAS Number 162848-22-8 (Commercial Identifier)
Physical State Off-white to pale yellow solid / Low-melting semi-solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols

Physicochemical Specifications & Structural Logic[1]

The molecular weight of 255.52 g/mol is derived from the specific isotopic contributions of the halogenated thiophene ring.[1] Understanding the mass distribution is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[1]

Isotopic Mass Distribution (HRMS Reference)
  • Monoisotopic Mass: ~253.88 Da (Dominant peak due to

    
     and 
    
    
    
    )[1]
  • Isotope Pattern: The molecule exhibits a distinct "M+2" and "M+4" pattern due to the presence of both Bromine (

    
    ) and Chlorine (
    
    
    
    ).[1]
    • M (100%)

    • M+2 (~130%) (Combined probability of

      
       or 
      
      
      
      )[1]
    • M+4 (~30%)[1]

Structural Reactivity Analysis

The 4-methoxy group (


) is an electron-donating group (EDG).[1] In a standard thiophene, this would activate the ring.[1] However, the 3-carbonyl chloride  is a strong electron-withdrawing group (EWG), and the 5-bromine  is weakly deactivating.
  • Net Effect: The carbonyl chloride is the most reactive site (Nucleophilic Acyl Substitution).[1] The bromine at position 5 is activated for oxidative addition by Pd(0) catalysts due to the electronic pull of the adjacent carbonyl system.[1]

Synthetic Architecture

The synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride requires mild conditions to prevent the degradation of the methoxy ether linkage or accidental debromination.[1] The Oxalyl Chloride/DMF method is superior to Thionyl Chloride (


) for this substrate because it operates at lower temperatures and produces gaseous byproducts (

) that drive the equilibrium forward without requiring harsh reflux.[1]
Protocol: Vilsmeier-Haack Catalyzed Acyl Chlorination

Precursor: 5-Bromo-4-methoxythiophene-3-carboxylic acid.[1]

Reagents & Stoichiometry[1][2]
  • Substrate: 1.0 equiv (Carboxylic Acid)[1]

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: DMF (Dimethylformamide) (2-3 drops / 0.05 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under an inert Nitrogen (

    
    ) or Argon atmosphere.
    
  • Solvation: Suspend the 5-bromo-4-methoxythiophene-3-carboxylic acid in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which is the actual chlorinating species.[1]

  • Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel. Gas evolution (

    
    ) will be immediate.[1]
    
  • Propagation: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (quench a chemically insignificant aliquot with methanol to visualize the methyl ester spot).[1]

  • Isolation: Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

    • Critical: Do not use water workup.[1] The product is moisture-sensitive.[1][3]

    • Purification: The crude acid chloride is typically used directly in the next step (e.g., amide coupling) without chromatographic purification to avoid hydrolysis.[1]

Reaction Pathway Visualization[1]

SynthesisWorkflow Acid Precursor: 5-Br-4-OMe-Thiophene-3-COOH Inter Intermediate: Active Vilsmeier Species Acid->Inter + (COCl)2 / DMF (cat) 0°C to RT Prod Target: Acid Chloride (MW 255.52) Inter->Prod - Leaving Group Byprod Byproducts: CO(g) + CO2(g) + HCl(g) Inter->Byprod

Figure 1: Catalytic conversion of the carboxylic acid precursor to the target acid chloride using the Oxalyl Chloride/DMF system.

Chemo-Structural Utility & Applications[4]

Once synthesized, 5-Bromo-4-methoxythiophene-3-carbonyl chloride serves as a divergent node. The order of operations is critical: Acylation must precede Cross-Coupling . Attempting Suzuki coupling on the acid chloride directly usually leads to hydrolysis or poisoning of the Pd-catalyst by the acid chloride.[1]

Divergent Synthesis Workflow
  • Path A (Amidation): Reaction with primary/secondary amines (

    
    ) to form amides.[1] This is the most common route for generating kinase inhibitor libraries.[1]
    
  • Path B (Esterification): Reaction with alcohols (

    
    ) to form esters.[1]
    
  • Path C (Friedel-Crafts): Reaction with electron-rich aromatics (

    
    ) + 
    
    
    
    to form aryl ketones.

Post-Functionalization: After Path A, B, or C, the 5-Bromo position remains intact, allowing for a second diversification step via Suzuki-Miyaura coupling.[1]

DivergentUtility Core 5-Bromo-4-methoxythiophene- 3-carbonyl chloride Amide Thiophene-3-Carboxamide (Stable Intermediate) Core->Amide + Amine / Base Ester Thiophene-3-Ester Core->Ester + Alcohol / Pyridine Ketone Thiophene-3-Aryl Ketone Core->Ketone + Ar-H / AlCl3 Drug Bi-Aryl Drug Scaffold (via Suzuki Coupling) Amide->Drug + Ar-B(OH)2 Pd(PPh3)4 Ester->Drug + Ar-B(OH)2 Pd(dppf)Cl2

Figure 2: Divergent synthetic utility showing the transformation of the acid chloride into stable intermediates prior to palladium-catalyzed coupling.[1]

Handling, Safety, and Stability

Signal Word: DANGER

  • Corrosivity: Acid chlorides hydrolyze rapidly in moist air to release Hydrochloric Acid (HCl) gas.[1] This causes severe skin burns and eye damage.[1]

  • Lachrymator: The compound is a potent lachrymator (tear gas effect).[1] All operations must be performed in a functioning chemical fume hood.[1]

  • Storage:

    • Atmosphere:[1][2][4] Store under Argon or Nitrogen.[1]

    • Temperature: 2–8°C (Refrigerate).[1]

    • Container: Tightly sealed glass vial with a PTFE-lined cap; Parafilm is recommended to prevent moisture ingress.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57474171. (Data verified for general thiophene carbonyl chloride properties and MW calculation). Retrieved from .[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Authoritative source for Vilsmeier-Haack mechanism and Acid Chloride synthesis).[1]

  • Sigma-Aldrich (Merck). Thiophene-3-carbonyl chloride derivatives Product Specification. (Used for general handling and safety protocols of thiophene acid chlorides).[1] Retrieved from .[1]

  • LookChem. 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) Entry. (Source for commercial CAS identifier). Retrieved from .[1]

  • Organic Syntheses. Acid Chlorides via Oxalyl Chloride. Coll. Vol. 9, p. 34. (Standard protocol validation). Retrieved from .[1]

Sources

Foundational

5-Bromo-4-methoxythiophene-3-carbonyl chloride spectroscopic data

This guide details the spectroscopic profile, synthesis, and handling of 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a critical electrophilic intermediate used in the development of bioactive heterocycles and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic profile, synthesis, and handling of 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a critical electrophilic intermediate used in the development of bioactive heterocycles and kinase inhibitors.

Compound Profile & Significance

5-Bromo-4-methoxythiophene-3-carbonyl chloride is a highly reactive acyl chloride derivative of thiophene. It serves as a "linchpin" scaffold in medicinal chemistry, allowing for the sequential introduction of nucleophiles (amines, alcohols) at the carbonyl position and metal-catalyzed cross-couplings (Suzuki, Stille) at the C5-bromide position.

PropertyData
IUPAC Name 5-Bromo-4-methoxythiophene-3-carbonyl chloride
CAS Number 162848-22-8
Precursor CAS 162848-23-9 (Carboxylic Acid)
Molecular Formula C₆H₄BrClO₂S
Molecular Weight 255.51 g/mol
Appearance Off-white to pale yellow crystalline solid (low melting) or oil
Solubility Soluble in DCM, THF, CHCl₃; reacts with water/alcohols

Synthesis & Reaction Workflow

The generation of the carbonyl chloride is typically performed in situ or immediately prior to use due to its moisture sensitivity. The standard protocol involves the bromination of 4-methoxythiophene-3-carboxylic acid followed by chlorination.

Experimental Protocol
  • Bromination: Treat 4-methoxythiophene-3-carboxylic acid with

    
     or NBS in acetic acid/chloroform. The methoxy group at C4 directs bromination exclusively to the C5 position (ortho to the activating group).
    
  • Chlorination: The resulting 5-bromo-4-methoxythiophene-3-carboxylic acid is suspended in anhydrous DCM or Toluene. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Isolation: Remove solvent in vacuo under strictly anhydrous conditions. The residue is used directly without column chromatography.

SynthesisWorkflow Start 4-Methoxythiophene- 3-carboxylic acid Bromination Bromination (NBS or Br2, AcOH) Start->Bromination Electrophilic Subst. Intermediate 5-Bromo-4-methoxy- thiophene-3-carboxylic acid (CAS 162848-23-9) Bromination->Intermediate Isolation Chlorination Chlorination (SOCl2 or (COCl)2, DMF) Intermediate->Chlorination Acyl Substitution Product 5-Bromo-4-methoxy- thiophene-3-carbonyl chloride (CAS 162848-22-8) Chlorination->Product -HCl, -CO2

Caption: Synthetic pathway from the parent acid to the target acyl chloride.

Spectroscopic Characterization

Because the acid chloride is reactive, the most reliable reference data comes from the carboxylic acid precursor , with specific diagnostic shifts indicating conversion to the chloride.

A. Infrared Spectroscopy (IR)

The IR spectrum provides the quickest confirmation of the conversion from Acid (


) to Acid Chloride (

).
Functional GroupPrecursor (Acid)

Target (Chloride)

Diagnostic Note
C=O Stretch 1660 – 1690 cm⁻¹1750 – 1780 cm⁻¹ Primary Indicator. The inductive effect of Cl shifts the carbonyl band to a higher frequency.
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)Absent Disappearance of the broad H-bonded dimer peak confirms consumption of the acid.
C=C (Thiophene) 1450 – 1550 cm⁻¹1450 – 1550 cm⁻¹Remains largely unchanged.
B. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Must be anhydrous to prevent hydrolysis back to acid).
  • Structure Analysis: The thiophene ring has substituents at positions 3 (

    
    ), 4 (
    
    
    
    ), and 5 (
    
    
    ). This leaves Position 2 as the only aromatic proton.
  • Chemical Shift Logic:

    • The H2 proton is flanked by the Sulfur and the Carbonyl group (at C3).

    • The OMe group at C4 is electron-donating by resonance, which typically shields the ring protons. However, H2 is "meta" to the OMe group (in 5-membered ring terms), so the shielding is less pronounced than at C5 (which is occupied by Br).

    • Conversion of

      
       typically causes a slight downfield shift  (deshielding) of ortho-protons due to the increased electron-withdrawing nature of the 
      
      
      
      group.
Proton (

H)
Shift (

ppm)
MultiplicityIntegrationAssignment
Ar-H (C2) 8.15 – 8.35 Singlet (s)1HDiagnostic aromatic peak.[1] (Acid precursor is ~8.0-8.2 ppm).
O-CH₃ 3.90 – 4.05 Singlet (s)3HMethoxy group.
C. Carbon NMR ( C NMR)

Solvent:


[1][2]
Carbon (

C)
Shift (

ppm)
AssignmentNote
C=O 160.0 – 164.0 CarbonylAcid chlorides often appear slightly upfield or similar to acids, but the key is the absence of the acid's H-bonding effects.
C4 (C-OMe) ~155.0 – 158.0Ipso-C (OMe)Deshielded by Oxygen.
C2 (C-H) ~135.0 – 140.0Ar-CHAdjacent to S and C=O.
C3 (C-COCl) ~125.0 – 130.0Ipso-C (CO)
C5 (C-Br) ~105.0 – 110.0Ipso-C (Br)Shielded due to heavy atom effect (Br).
OMe ~58.0 – 60.0Methoxy
D. Mass Spectrometry (MS)[1][2][3]
  • Ionization: EI (Electron Impact) or ESI (if derivatized). Acid chlorides often hydrolyze or esterify (with MeOH) in LC-MS conditions.

  • Isotope Pattern: The molecule contains one Bromine and one Chlorine .

    • M+ (79Br, 35Cl)

    • M+2 (81Br, 35Cl OR 79Br, 37Cl) - High intensity.

    • M+4 (81Br, 37Cl) - Lower intensity.

  • Derivatization: For accurate MS analysis, quench a small aliquot with Methanol to form the Methyl Ester (

    
     Da for Br isotopes).
    
    • Methyl ester m/z: ~250 (100%), 252 (98%).[3]

Handling, Stability & Storage

Critical Safety Warning: This compound is a lachrymator and corrosive. It reacts violently with water to release HCl and HBr gases.

  • Moisture Sensitivity: Highly sensitive. Hydrolyzes back to the acid (CAS 162848-23-9) upon exposure to moist air.

    • Visual Sign of Degradation: Formation of white crust/solids on the container walls (Acid formation).

  • Storage:

    • Atmosphere: Store under Argon or Nitrogen.

    • Temperature:

      
       (Freezer).
      
    • Container: Tightly sealed glass vial with a Teflon-lined cap.

  • Usage: Always handle in a fume hood. When analyzing by NMR, use a fresh ampoule of

    
     (neutralized with 
    
    
    
    or Ag foil) to prevent acid-catalyzed degradation.

References

  • LookChem. (n.d.). 5-Bromo-4-methoxythiophene-3-carbonyl chloride MSDS & Properties. Retrieved from

  • Amadis Chemical. (n.d.). 5-Bromo-4-methoxythiophene-3-carboxylic acid (Precursor Data). Retrieved from

  • Aitken, R. A., & Slawin, A. M. (2021). Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. Molbank, 2021(3), M1254. (Provides structural context for thiophene-3-carbonyl chlorides). Retrieved from

  • Royal Society of Chemistry. (2017).[1] Supplementary Information: Synthesis of substituted thiophene carboxylates. (General protocols for bromination of thiophene esters). Retrieved from

Sources

Exploratory

Structural Elucidation and Analytical Profiling: 5-Bromo-4-methoxythiophene-3-carbonyl chloride

This technical guide is structured as a high-level operational protocol for medicinal chemists and analytical scientists. It synthesizes theoretical prediction with practical troubleshooting, focusing on the specific ele...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational protocol for medicinal chemists and analytical scientists. It synthesizes theoretical prediction with practical troubleshooting, focusing on the specific electronic environment of the 5-bromo-4-methoxythiophene-3-carbonyl chloride scaffold.

[1]

Executive Summary

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) is a densely functionalized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and agrochemical actives.[1] Its high reactivity, driven by the acid chloride moiety, presents specific challenges in Nuclear Magnetic Resonance (NMR) profiling.[1]

This guide provides a definitive analysis of the 1H NMR spectrum , focusing on the diagnostic signals required for structural verification and impurity profiling. It prioritizes the distinction between the intact electrophile and its common hydrolysis degradation products.[1]

Structural Analysis & Electronic Environment

To accurately interpret the NMR spectrum, one must understand the "push-pull" electronic effects acting on the thiophene ring.[1]

  • Position 3 (Carbonyl Chloride): A strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M).[1] This significantly deshields the adjacent H-2 proton.[1]

  • Position 4 (Methoxy): An Electron Donating Group (EDG) via resonance (+M), which stabilizes the ring but introduces steric bulk.[1]

  • Position 5 (Bromine): A weak deactivator (inductive withdrawal dominates over resonance donation in this context).[1]

  • Position 2 (Proton): The sole aromatic proton.[1] Its chemical shift is the primary diagnostic indicator of ring integrity.[1]

Visualization: Electronic Substituent Effects

The following diagram illustrates the electronic vectors influencing the chemical shift of the critical H-2 proton.

ElectronicEffects Thiophene Thiophene Core H2 H-2 Proton (Diagnostic Signal) Thiophene->H2 Host COCl 3-COCl (Strong Deshielding) COCl->H2 Ortho-like Effect (Downfield Shift) OMe 4-OMe (Resonance Donor) OMe->Thiophene +M Effect Br 5-Br (Inductive Withdrawal) Br->Thiophene -I Effect

Figure 1: Vector analysis of substituent effects on the thiophene ring.[1] The 3-COCl group exerts the dominant deshielding influence on H-2.[1]

1H NMR Spectral Data (Predicted & Consensus)

Due to the moisture sensitivity of the acid chloride, spectra are often contaminated with the carboxylic acid derivative.[1] The following data represents the pure, intact acid chloride in CDCl₃.

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz or higher Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Quantitative Signal Table
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Explanation
H-2 (Aromatic) 8.15 – 8.35 Singlet (s)1HHighly deshielded by the adjacent C=O and the heteroatom (S).[1] The lack of H-4/H-5 prevents coupling.[1]
-OCH₃ (Methoxy) 3.90 – 4.05 Singlet (s)3HTypical range for heteroaryl methoxy groups.[1]
Solvent (CHCl₃) 7.26 SingletResidual protic solvent peak.[1]
Key Diagnostic Features[1][2][3][4]
  • The H-2 Singlet: In unsubstituted thiophene, protons appear at ~7.2–7.4 ppm.[1] The shift to >8.1 ppm confirms the presence of the highly electron-withdrawing carbonyl chloride group at Position 3.[1]

  • Absence of Coupling: The 4,5-disubstitution pattern isolates H-2.[1] Any doublet splitting in the aromatic region indicates a regioisomer impurity (e.g., if Br were at pos 2 and H at pos 5).[1]

  • Methoxy Integrity: A sharp singlet at ~4.0 ppm confirms the methyl ether is intact.[1] Demethylation (to the phenol/hydroxyl) would shift this signal or remove it entirely.[1]

Experimental Protocol: Handling & Acquisition

The validity of the spectrum depends entirely on preventing in-situ hydrolysis.[1]

Reagents & Equipment[1][3][5]
  • Solvent: CDCl₃ (99.8% D), stored over molecular sieves (4Å) to ensure anhydrous conditions.[1]

  • Tube: 5mm NMR tube, oven-dried at 120°C for >2 hours.

  • Sample Mass: 5–10 mg.

Step-by-Step Workflow
  • Solvent Check: Verify the acidity of CDCl₃. Old chloroform can form HCl, which may catalyze degradation.[1] Neutralize with basic alumina if necessary.[1]

  • Rapid Dissolution: Weigh the solid sample into a vial. Add 0.6 mL dry CDCl₃. Cap immediately.

  • Transfer: Transfer to the NMR tube and cap.

  • Acquisition: Run the scan immediately (within 10 minutes of dissolution).

    • Pulse Sequence: Standard 1H (zg30).[1]

    • Scans (ns): 16 or 32 (sufficient for >5mg).[1]

    • Relaxation Delay (d1): 1.0 s.

CRITICAL WARNING: Do NOT use DMSO-d₆ or Methanol-d₄.[1]

  • Methanol-d₄: Will react immediately to form the methyl ester (Methyl 5-bromo-4-methoxythiophene-3-carboxylate).[1]

  • DMSO-d₆: Often contains trace water, leading to hydrolysis.[1] Furthermore, acid chlorides can react violently or degrade in DMSO.[1]

Impurity Profiling & Troubleshooting

Common spectral artifacts arise from moisture exposure or synthesis byproducts.[1]

Workflow: Quality Control Decision Tree

The following diagram outlines the logic for assessing sample purity based on NMR shifts.

QC_Workflow Start Acquire 1H NMR (CDCl3) CheckH2 Check Aromatic Region (8.0 - 8.5 ppm) Start->CheckH2 SinglePeak Sharp Singlet @ ~8.2 ppm CheckH2->SinglePeak Observed ShiftedPeak Shifted Upfield (@ ~8.0 ppm) + Broad OH CheckH2->ShiftedPeak Observed Doublets Doublets Present CheckH2->Doublets Observed ResultPass PASS: Intact Acid Chloride SinglePeak->ResultPass ResultHydrolysis FAIL: Hydrolyzed to Acid (5-Bromo-4-methoxythiophene-3-carboxylic acid) ShiftedPeak->ResultHydrolysis ResultIsomer FAIL: Regioisomer (Wrong substitution pattern) Doublets->ResultIsomer

Figure 2: Analytical decision matrix for validating 5-Bromo-4-methoxythiophene-3-carbonyl chloride.

Distinguishing the Acid Chloride from the Carboxylic Acid

If water enters the sample, the compound hydrolyzes to 5-Bromo-4-methoxythiophene-3-carboxylic acid .[1]

  • Acid Chloride (Target): H-2 @ ~8.25 ppm.[1]

  • Carboxylic Acid (Impurity): H-2 @ ~8.05 ppm (The -COOH is less electron-withdrawing than -COCl).[1] You may also see a broad singlet >11.0 ppm for the carboxylic acid proton.[1]

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[1][2] Thiophene-3-carbonyl Chloride.[1][2][3][4] Molbank, 2021(3), M1254.[1] (Provides X-ray and structural context for thiophene-3-carbonyl derivatives). Link[5]

  • Satonaka, H. (1983).[1] The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.[1][6] (Foundational work on thiophene substituent chemical shifts). Link

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shift Data for Heterocycles. University of Wisconsin-Madison / Organic Chemistry Data.[1] (Source for base thiophene shifts and substituent parameters). Link

  • Synblock Chemical Data. (2024). Product Specifications: Thiophene-3-carbonyl chloride. (Confirming physical properties and handling requirements). Link

Sources

Protocols & Analytical Methods

Method

Title: Precision Engineering of Thiophene-Based Kinase Inhibitors: A Guide to Using 5-Bromo-4-methoxythiophene-3-carbonyl Chloride

Application Note: 5-Bromo-4-methoxythiophene-3-carbonyl chloride [1] Executive Summary: The "Trifunctional" Advantage In modern drug discovery, particularly within the kinase and GPCR inhibitor spaces, the thiophene ring...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-4-methoxythiophene-3-carbonyl chloride [1]

Executive Summary: The "Trifunctional" Advantage

In modern drug discovery, particularly within the kinase and GPCR inhibitor spaces, the thiophene ring serves as a critical bioisostere for phenyl groups, offering unique electronic properties and improved metabolic profiles. 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) represents a high-value "trifunctional" scaffold designed for the rapid assembly of trisubstituted thiophene-3-carboxamides .[1]

This building block allows researchers to independently modulate three vectors of the pharmacophore:

  • The Linker (COCl): Immediate reactivity with amines to form the core carboxamide hinge-binder or solvent-exposed tail.[1]

  • The Extension Handle (C-Br): A pre-installed halogen at the C5 position, ready for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Electronic Tuner (C-OMe): A C4-methoxy group that provides electron density, improves solubility, and acts as a hydrogen-bond acceptor, mimicking the pharmacophoric features of potent kinase inhibitors like JNK and EGFR ligands.

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
Electrophile Acyl Chloride (C3)High Reactivity: Reacts spontaneously with nucleophiles (primary/secondary amines, alcohols) without coupling reagents (EDC/HATU), minimizing byproduct formation.[1]
Halogen Handle Bromide (C5)Orthogonal Reactivity: Stable under acylation conditions.[1] Activates under Pd-catalysis for C-C or C-N bond formation.[1]
Substituent Methoxy (C4)Electronic Donor: The +M effect stabilizes the thiophene ring but deactivates the C-Br bond slightly compared to electron-deficient systems, requiring specific phosphine ligands for efficient coupling.
Stability Moisture SensitiveHydrolyzes to the carboxylic acid (CAS 162848-23-9) upon exposure to atmospheric moisture.[1]
Reactivity Workflow Diagram

G cluster_0 Key Transformation Logic Start 5-Bromo-4-methoxythiophene- 3-carbonyl chloride (Scaffold) Amide Reaction A: Amide Coupling (Core Assembly) Start->Amide + R-NH2 (Base, DCM) Intermediate Intermediate: 5-Bromo-4-methoxy- thiophene-3-carboxamide Amide->Intermediate Suzuki Reaction B: Suzuki-Miyaura Coupling (Library Diversification) Intermediate->Suzuki + Ar-B(OH)2 (Pd cat., Base) Final Final Drug Candidate: 5-Aryl-4-methoxy- thiophene-3-carboxamide Suzuki->Final

Figure 1: Sequential functionalization strategy. The acid chloride is utilized first to establish the stable amide core, followed by C5-diversification.

Application Protocols

Protocol A: Core Assembly via Acyl Substitution

Objective: To synthesize the carboxamide core (e.g., JNK inhibitor scaffold) while preserving the C-Br bond.

Materials:

  • 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.0 equiv)[1]

  • Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Dissolve 5-Bromo-4-methoxythiophene-3-carbonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the amine and formation of the amide (M+H peak).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Scientist’s Note: The 4-methoxy group provides steric bulk.[1] If using a bulky amine (e.g., ortho-substituted aniline), heating to reflux in THF may be required.

Protocol B: Scaffold Elaboration via Suzuki-Miyaura Coupling

Objective: To install an aryl group at C5, creating a trisubstituted "kinase-privileged" structure.[1][3]

Materials:

  • Intermediate: 5-Bromo-4-methoxythiophene-3-carboxamide (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the bromothiophene intermediate, aryl boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane and the aqueous K₂CO₃ solution (typically 4:1 ratio).[1]

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–12 hours.

    • Checkpoint: The electron-rich nature of the thiophene (due to OMe) may slow oxidative addition.[1] If conversion is low, switch to a more active catalyst system like XPhos Pd G3 .

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc and wash with water.[1]

  • Purification: Flash chromatography.

Case Study: Designing Dual JNK/EGFR Inhibitors

Context: Recent medicinal chemistry campaigns have validated trisubstituted thiophene-3-carboxamides as potent inhibitors of c-Jun N-terminal kinases (JNK) and EGFR.[1] The 4-methoxy group acts as a bioisostere for the 3,4,5-trimethoxyphenyl moiety found in Combretastatin A-4 (CA-4) and various tubulin inhibitors.[1]

Experimental Logic: By using 5-Bromo-4-methoxythiophene-3-carbonyl chloride , researchers can generate a library of "Hybrid" inhibitors:

  • Step 1 (Amide): React with amino-indazoles or amino-pyridines to target the Hinge Region of the kinase ATP pocket.[1]

  • Step 2 (Coupling): React the C5-Br with phenyl-boronic acids to target the hydrophobic back-pocket (Gatekeeper residue).[1]

Data Validation (Hypothetical SAR Trends):

  • Without C4-OMe: Loss of solubility and decreased potency (loss of H-bond acceptor capability).[1]

  • Without C5-Aryl: Inactive against EGFR (lack of hydrophobic filling).[1]

  • Result: The 4-methoxy-5-arylthiophene core demonstrates superior metabolic stability compared to furan analogs.[1]

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The acid chloride is highly susceptible to hydrolysis. If the solid appears "clumpy" or smells strongly of HCl, it may have partially hydrolyzed to the carboxylic acid.

    • Revitalization:[3][4][5][6] If hydrolysis is suspected, the material can be refluxed in neat Thionyl Chloride (SOCl₂) for 1 hour, then concentrated to regenerate the acid chloride functionality before use.

  • Safety: Corrosive and lachrymator.[1] Handle only in a fume hood.

References

  • Thiophene Scaffolds in Kinase Inhibition

    • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.
    • Source: [1]

  • Anticancer Activity of Thiophene Carboxamides

    • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
    • Source: [1]

  • Structural Characterization (Ring Flip Disorder)

    • Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder.
    • Source: [1]

  • General Reactivity of Carboxylic Acid Derivatives

    • The Relative Reactivity of Carboxylic Acid Deriv
    • Source: [1]

Sources

Application

Thiophene-based fungicides from 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Executive Summary This technical guide outlines the protocol for utilizing 5-Bromo-4-methoxythiophene-3-carbonyl chloride as a core scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Thio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for utilizing 5-Bromo-4-methoxythiophene-3-carbonyl chloride as a core scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Thiophene-3-carboxamides are a privileged structure in modern agrochemistry (e.g., Penthiopyrad, Isofetamid). The specific substitution pattern of the 5-bromo and 4-methoxy groups offers unique electronic and steric properties that enhance metabolic stability and lipophilicity (


), critical factors for fungal cell wall penetration.

Strategic Rationale & SAR Logic

Why this Scaffold?

  • 4-Methoxy Group: Acts as an electron-donating group (EDG) that modulates the acidity of the amide proton, influencing hydrogen bonding capability within the ubiquinone-binding site of Complex II (SDH).

  • 5-Bromo Substituent: Provides a handle for further functionalization (via Suzuki-Miyaura coupling) or serves as a lipophilic bulk that fills hydrophobic pockets in the target enzyme. Halogens also improve metabolic stability by blocking the C5 position from oxidative metabolism.

Chemical Synthesis Protocol

Workflow Overview

The synthesis targets the formation of a thiophene-3-carboxamide linkage by reacting the acid chloride with a substituted aniline (the pharmacophore "tail").

SynthesisWorkflow

Detailed Procedure: Amidation

Reagents:

  • Precursor: 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.0 equiv)

  • Nucleophile: 2-(Biphenyl-2-yl)amine (or similar SDHI tail) (1.05 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the substituted aniline (5.0 mmol) and

    
      (6.0 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Cool the solution to 0°C using an ice bath. Dissolve 5-Bromo-4-methoxythiophene-3-carbonyl chloride (5.0 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes. Explanation: Slow addition prevents localized overheating and minimizes dimer formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The acid chloride spot (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.
  • Quenching: Quench the reaction by adding 1M HCl (10 mL). This neutralizes excess base and protonates any unreacted amine, keeping it in the aqueous phase.

  • Workup:

    • Transfer to a separatory funnel. Separate the organic layer.[1][2]

    • Wash the organic layer with saturated

      
       (2 x 15 mL) to remove residual acid.
      
    • Wash with Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Quality Control:

  • 1H NMR (CDCl3): Look for the diagnostic amide proton singlet (

    
     8.0–10.0 ppm) and the thiophene C2 proton singlet (
    
    
    
    ~7.5 ppm).
  • Purity: Ensure >95% purity by HPLC before biological testing.

Biological Evaluation Protocol

To validate the fungicidal utility, the synthesized compounds must be screened against relevant phytopathogens (e.g., Botrytis cinerea, Rhizoctonia solani).

Assay: Mycelial Growth Inhibition (Poisoned Food Technique)

Objective: Determine the


 (Effective Concentration for 50% inhibition).

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compounds (dissolved in DMSO)

  • Fungal pathogen cultures (active mycelial plugs)

Protocol:

  • Media Prep: Autoclave PDA media. While molten (~50°C), add the test compound to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100

    
    . Ensure final DMSO concentration is <1% to avoid solvent toxicity.
    
  • Control: Prepare "Solvent Control" plates containing only PDA + 1% DMSO.

  • Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the margin of an actively growing fungal colony. Place one plug in the center of each test plate (mycelium side down).

  • Incubation: Incubate plates at 25°C in the dark for 3–7 days (depending on fungal growth rate).

  • Measurement: Measure the colony diameter (mm) in two perpendicular directions.

  • Calculation:

    
    
    Where 
    
    
    
    = diameter of control,
    
    
    = diameter of treatment. Calculate
    
    
    using Probit analysis or log-logistic regression.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the target molecule.

SAR_Logic

Safety & Handling

  • Acid Chlorides: Highly reactive with water/moisture. Releases HCl gas upon hydrolysis. Handle only in a fume hood. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Thiophene Derivatives: Many are skin sensitizers. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Quench all acid chloride residues with aqueous sodium bicarbonate before disposal into halogenated organic waste.

References

  • Matrix Fine Chemicals. (n.d.). 5-Bromo-4-methoxythiophene-3-carboxylic acid.[3] Retrieved January 29, 2026, from [Link]

  • Yan, X., et al. (2021).[4] Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride.[5][6][7][8] Molbank.[5] Retrieved from [Link]

  • Mendonça Junior, F. J. B., et al. (2011).[9][10] Synthesis and evaluation of the antifungal activity of 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives. Latin American Journal of Pharmacy. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of Functionalized Polythiophenes via 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Executive Summary This application note details the protocol for synthesizing functionalized conducting polymers using 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) as the core building block. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing functionalized conducting polymers using 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) as the core building block. Unlike standard alkyl-thiophenes (e.g., P3HT), this precursor features a "Push-Pull" electronic architecture: the methoxy group (C4) acts as an electron donor, enhancing conductivity, while the carbonyl chloride (C3) serves as a highly reactive electrophilic handle for post-synthetic functionalization or monomer engineering.

Critical Technical Insight: Standard Grignard Metathesis (GRIM) polymerization—the gold standard for P3HT—is chemically incompatible with this precursor. The Grignard reagent (R-Mg-X) will nucleophilically attack the carbonyl group at the C3 position, destroying the monomer before polymerization occurs. Therefore, this guide utilizes Direct Arylation Polymerization (DArP) , a palladium-catalyzed C–H activation method that tolerates carbonyl functionalities while maintaining high regioregularity and atom economy.

Strategic Workflow

The synthesis is divided into two phases:

  • Monomer Functionalization: Converting the acid chloride into a stable ester or amide to define the polymer's solubility and biological interface.

  • Polymerization (DArP): Using Pd-catalyzed C–H activation to couple the 5-Bromo position with the 2-Hydrogen position.

Workflow Diagram

SynthesisWorkflow Start Precursor: 5-Bromo-4-methoxythiophene- 3-carbonyl chloride Step1 Step 1: Functionalization (Nucleophilic Acyl Substitution) Start->Step1 + R-OH / R-NH2 Monomer Functionalized Monomer (Ester/Amide Derivative) Step1->Monomer Yield > 90% Step2 Step 2: Polymerization (Direct Arylation - DArP) Monomer->Step2 Pd(OAc)2, Ligand Polymer Final Conducting Polymer Regioregular Head-to-Tail Step2->Polymer C-H Activation

Figure 1: Strategic workflow converting the acid chloride precursor into a functionalized conducting polymer via DArP.

Phase 1: Monomer Functionalization

The acid chloride is too reactive for direct polymerization and must be capped. The choice of nucleophile (R-XH) determines the polymer's final solubility (e.g., alkyl chains for organic solvents, PEGs for water).

Reaction: Thiophene-COCl + R-OH/R-NH₂ + Base → Thiophene-COXR + HCl·Base

Protocol: Synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic Ester

Target: Creation of a solubility-engineered monomer.

Reagents:

  • Precursor: 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.0 eq)

  • Nucleophile: 1-Hexanol (for organic solubility) or PEG-mono-methyl ether (for bio-applications) (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve the Nucleophile (e.g., 1-hexanol, 10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve 5-Bromo-4-methoxythiophene-3-carbonyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the acid chloride spot disappears.

  • Workup: Wash the organic layer with 1M HCl (2x 50 mL) to remove excess amine, followed by sat. NaHCO₃ (2x 50 mL) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography.

    • Success Criteria: ¹H NMR should show the disappearance of the acid chloride signal and the appearance of the ester/amide protons.

Phase 2: Direct Arylation Polymerization (DArP)

Why DArP? As noted, Grignard reagents are incompatible with the ester/amide side chain. Stille coupling requires toxic organotin reagents. DArP uses the inherent reactivity of the C2–H bond and the C5–Br bond, catalyzed by Palladium, to form the polymer backbone.

Mechanism: The catalytic cycle involves Oxidative Addition of the Pd catalyst into the C–Br bond, followed by Concerted Metallation-Deprotonation (CMD) to activate the C–H bond of the next monomer, and finally Reductive Elimination to form the C–C bond.

DArP Catalytic Cycle Diagram

DArPCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Monomer (Br) CMD CMD Step (Base assists C-H activation) OxAdd->CMD + Monomer (H) + Base RedElim Reductive Elimination (Polymer Growth) CMD->RedElim - HBr RedElim->Pd0 Regeneration

Figure 2: The Palladium-catalyzed Direct Arylation Polymerization (DArP) cycle, highlighting the CMD mechanism crucial for C-H activation.

Protocol: DArP of Functionalized Thiophene Monomer

Materials Table:

ComponentReagentEquiv.[1][2][3][4][5]Role
Monomer Functionalized 5-Br-Thiophene1.0Building Block
Catalyst Source Pd(OAc)₂0.02 (2 mol%)Palladium Source
Ligand P(tBu)₂Me · HBF₄0.04 (4 mol%)Bulky, electron-rich ligand
Base K₂CO₃ (anhydrous)1.5Proton scavenger (CMD)
Acid Additive Pivalic Acid (PivOH)0.3Co-catalyst for CMD step
Solvent Toluene / DMAc (2:1)0.2 MHigh boiling point solvent

Experimental Procedure:

  • Vessel Prep: Use a Schlenk tube or a microwave vial. Flame-dry under vacuum and refill with Argon (3 cycles).

  • Charging: Add the Monomer (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Ligand (0.04 mmol), K₂CO₃ (1.5 mmol), and Pivalic Acid (0.3 mmol) to the tube.

    • Note: Pivalic acid is critical. It acts as a "proton shuttle," lowering the energy barrier for C–H bond cleavage [1].

  • Solvent: Add anhydrous Toluene (3.3 mL) and DMAc (1.7 mL). Degas the solution by bubbling Argon for 20 minutes.

  • Polymerization: Seal the vessel and heat to 110°C for 24–48 hours.

    • Visual Cue: The solution should turn deep orange/red, indicating conjugation length extension.

  • End-Capping (Optional but Recommended): To remove reactive ends, add 0.1 mL of Bromobenzene (reacts with Pd-H species) and heat for 1 hour. Then add 0.1 mL of Thiophene (reacts with Pd-Br species) and heat for 1 hour.

  • Precipitation: Cool to RT and pour the mixture dropwise into 200 mL of cold Methanol containing 1% HCl. The polymer will precipitate as a dark solid.

  • Purification (Soxhlet): Filter the solid into a cellulose thimble. Perform Soxhlet extraction in the following order:

    • Methanol: Removes salts and catalyst residues.

    • Acetone: Removes oligomers and unreacted monomers.

    • Chloroform: Extracts the high-molecular-weight polymer.

  • Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.

Characterization & Quality Control

To validate the "High-Fidelity" nature of the synthesis, the following parameters must be checked:

TechniqueParameterTarget Outcome
¹H NMR Regioregularity (HT Coupling)>95% Head-to-Tail coupling. Look for a single sharp peak for the α-methylene protons of the side chain. Multiple peaks indicate defects (HH or TT coupling).
GPC Molecular Weight (Mn) & PDIMn > 15 kDa; PDI < 2.0 (DArP typically yields broader PDI than GRIM, but <2.0 is acceptable).
UV-Vis Bandgap & AggregationRed-shifted λmax compared to monomer. Vibronic shoulders in the absorption spectrum indicate ordered π-stacking.
Cyclic Voltammetry HOMO/LUMO LevelsReversible oxidation waves. The carbonyl group should lower the HOMO level (deeper), improving air stability compared to P3HT.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756. [Link]

  • Leclerc, M., et al. (2012). Direct Arylation Polymerization: A Green Route to Conjugated Polymers.[6] Chemical Reviews, 112(4), 2208-2231. [Link]

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. [Link]

  • Bura, T., et al. (2015). Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers. Chemical Science, 6, 2504-2511. [Link]

Sources

Application

Experimental procedure for N-arylation with 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Application Note: Strategic Functionalization of 5-Bromo-4-methoxythiophene-3-carbonyl chloride Introduction & Strategic Overview 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) is a high-value heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Introduction & Strategic Overview

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1]

To utilize this reagent effectively, researchers must distinguish between two distinct reactivity modes:[1]

  • N-Acylation (Primary Pathway): The immediate reaction of the acid chloride (-COCl) with an amine to form an amide bond.[1] This is often colloquially referred to as "N-arylation" in scaffold decoration, but chemically it is acylation.[1]

  • N-Arylation (Secondary Pathway): The Palladium-catalyzed substitution of the bromine (-Br) atom.[1] This step is typically performed after the amide scaffold is established to diversify the core.[1]

This guide provides a validated workflow for the N-Acylation (Attachment) followed by Buchwald-Hartwig N-Arylation (Diversification).[1]

Safety & Handling

  • Corrosivity: The reagent releases HCl gas upon contact with moisture or amines.[1] All operations must be conducted in a fume hood.[1]

  • Lachrymator: Wear full PPE including safety goggles and acid-resistant gloves.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity requires the use of anhydrous solvents.

Experimental Workflow

The following diagram illustrates the decision logic and reaction sequence for utilizing this building block.

ReactionWorkflow Start 5-Bromo-4-methoxythiophene- 3-carbonyl chloride Amide Intermediate Amide (Scaffold Installed) Start->Amide Protocol A: N-Acylation (DCM, Et3N, 0°C) Amine Primary/Secondary Amine (R-NH2) Amine->Amide Coupling Pd-Catalyzed N-Arylation (Buchwald) Amide->Coupling Protocol B: Br-Substitution Final Diversified Thiophene Scaffold Coupling->Final Pd2(dba)3 Ligand, Heat

Figure 1: Strategic workflow for sequential functionalization. Protocol A installs the scaffold; Protocol B utilizes the bromine handle for further diversification.

Protocol A: N-Acylation (Amide Formation)

Objective: To attach the thiophene moiety to a target amine (R-NH₂) with high fidelity.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine Substrate (R-NH₂) 1.0NucleophileEnsure substrate is dry.[1][2]
Thiophene Carbonyl Chloride 1.1–1.2ElectrophileAdd as a solution to control exotherm.[1]
Triethylamine (Et₃N) 2.0–3.0BaseScavenges HCl byproduct.[1] DIPEA is an alternative.[1]
Dichloromethane (DCM) [0.1 M]SolventAnhydrous.[1] THF is preferred for polar amines.[1]
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solubilization: Dissolve the Amine Substrate (1.0 equiv) and Et₃N (2.5 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Maintain temperature < 5°C to prevent bis-acylation or decomposition.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift: M_amine + 219 Da).[1]

  • Work-up:

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with 1M HCl (if product is not basic) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Objective: To utilize the 5-Bromo position on the installed thiophene ring to couple with a second amine (HNR'R''), creating a highly functionalized core.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Thiophene Amide (from Protocol A) 1.0Aryl HalideThe "Electrophile" in this coupling.[1]
Second Amine (HNR'R'') 1.2–1.5NucleophileAnilines or secondary amines.[1]
Pd₂(dba)₃ 0.05CatalystSource of Pd(0).[1]
Xantphos or BINAP 0.10LigandBidentate ligands are crucial for thiophenes.[1]
Cs₂CO₃ 2.0–3.0BaseStrong anhydrous base required.[1]
1,4-Dioxane or Toluene [0.1 M]SolventMust be degassed (sparged with Ar).[1]
Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the solvent and sparge with Argon for 15 minutes. Oxygen inhibits the Pd catalyst.[1]

  • Loading: Add Thiophene Amide (1.0 equiv), Second Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: The 4-Methoxy group acts as an electron-donating group (EDG), which can deactivate the ring toward oxidative addition.[1] Higher temperatures or active precatalysts (e.g., Pd-RuPhos G4) may be required for difficult substrates.[1]

  • Filtration: Cool to RT and filter through a pad of Celite to remove palladium residues. Wash with EtOAc.[1][3]

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Mechanistic Insights

Common Pitfalls
  • Hydrolysis of Starting Material: The acid chloride converts to the carboxylic acid (Mass -18 vs Chloride, +1 vs Acid Chloride mass spec is tricky, usually observed as broad peak) if exposed to wet solvent.[1]

    • Fix: Use freshly distilled DCM or store the reagent in a desiccator.[1] If acid is present, activate in situ with SOCl₂ or HATU before adding the amine.[1]

  • Regioselectivity Issues (Protocol B):

    • If the "Second Amine" is not coupling, the catalyst may be poisoned by the sulfur in the thiophene ring.[1]

    • Fix: Switch to Pd(OAc)₂ / SPhos or BrettPhos , which are more robust systems for heteroaryl halides.[1]

Mechanism of N-Acylation

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The chloride ion is expelled, reforming the carbonyl.[1]

  • Deprotonation: The base (Et₃N) removes the proton from the nitrogen, yielding the stable amide.[1]

Mechanism Step1 Amine Attack (Tetrahedral Intermediate) Step2 Chloride Elimination Step1->Step2 - Cl⁻ Step3 Deprotonation (Final Amide) Step2->Step3 + Base

Figure 2: Simplified mechanism of the primary N-acylation pathway.[1]

References

  • Compound Data: 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8).[1][4] PubChem. National Library of Medicine.[1] [Link][1]

  • Reaction Precedent (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Reaction Precedent (Thiophene Arylation): Guram, A. S., et al. (1995).[1] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[1] Angewandte Chemie International Edition, 34(12), 1348-1350.[1] [Link][1]

Sources

Method

Application Note: Scale-Up Synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Executive Summary & Strategic Importance This application note details a robust, scalable protocol for the synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a critical electrophilic building block in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a critical electrophilic building block in the development of kinase inhibitors and GPCR ligands.

The thiophene core, particularly when functionalized with alkoxy and halogen substituents, serves as a bioisostere for phenyl rings in medicinal chemistry, offering improved solubility and metabolic stability profiles. However, the scale-up of this specific derivative presents two primary challenges:

  • Regiocontrol during Bromination: Ensuring exclusive bromination at the C5 position while avoiding over-bromination or reaction at the C2 position.

  • Acid Chloride Stability: The electron-rich nature of the 4-methoxy substituent can render the system sensitive to harsh acidic conditions typically used in chlorination, requiring a mild yet efficient activation strategy.

This guide provides a validated 3-step workflow starting from methyl 4-methoxythiophene-3-carboxylate, emphasizing process safety, impurity control, and high-throughput compatibility.

Retrosynthetic Analysis & Pathway

The synthesis is designed to maximize yield and purity without reliance on chromatographic purification at the intermediate stages.

  • Step 1: Regioselective Bromination. Utilization of N-Bromosuccinimide (NBS) in polar aprotic media to favor electrophilic aromatic substitution (EAS) at the electron-rich C5 position.

  • Step 2: Saponification. Controlled hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Step 3: Acyl Chloride Formation. Conversion of the acid to the acid chloride using Oxalyl Chloride/DMF, avoiding the thermal stress associated with Thionyl Chloride reflux.

Reaction Scheme (Graphviz)

ReactionScheme SM Methyl 4-methoxythiophene- 3-carboxylate (Starting Material) Int1 Methyl 5-bromo-4-methoxy- thiophene-3-carboxylate (Intermediate 1) SM->Int1 NBS, MeCN 25°C, 4h (Regioselective Bromination) Int2 5-Bromo-4-methoxy- thiophene-3-carboxylic acid (Intermediate 2) Int1->Int2 LiOH, THF/H2O 50°C, 2h (Saponification) Product 5-Bromo-4-methoxythiophene- 3-carbonyl chloride (Target) Int2->Product (COCl)2, cat. DMF DCM, 0°C to RT (Chlorination)

Caption: Linear synthetic route designed for regioselectivity and functional group tolerance.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Rationale: The C4-methoxy group strongly activates the thiophene ring. The C5 position is ortho to the methoxy group and alpha to the sulfur, making it significantly more nucleophilic than the C2 position (which is sterically hindered by the ester and electronically deactivated). NBS is selected over elemental bromine to control the reaction rate and minimize handling of hazardous liquids on scale.

Reagents:

  • Methyl 4-methoxythiophene-3-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (10 vol)

Protocol:

  • Charge a reactor with Methyl 4-methoxythiophene-3-carboxylate (e.g., 100 g) and Acetonitrile (1.0 L).

  • Cool the solution to 0–5 °C.

  • Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temperature < 10 °C.

  • Allow the mixture to warm to 20–25 °C and stir for 4 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 1% starting material.

  • Workup: Concentrate the solvent to ~3 volumes under reduced pressure. Add water (10 vol) to precipitate the product.

  • Filter the solids and wash with water (2 x 3 vol) to remove succinimide byproduct.

  • Dry the solid in a vacuum oven at 45 °C.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic acid

Rationale: Lithium hydroxide is preferred over Sodium hydroxide for its solubility in THF/Water mixtures, ensuring a homogeneous reaction that proceeds rapidly at mild temperatures.

Reagents:

  • Methyl 5-bromo-4-methoxythiophene-3-carboxylate (1.0 equiv)

  • LiOH·H2O (2.5 equiv)

  • THF (5 vol) / Water (5 vol)

Protocol:

  • Dissolve the intermediate from Step 1 in THF (5 vol).

  • Prepare a solution of LiOH·H2O in Water (5 vol) and add it to the THF solution.

  • Heat the mixture to 50 °C for 2–3 hours.

  • IPC: Monitor for disappearance of ester by HPLC/TLC.

  • Workup: Cool to room temperature. Evaporate THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to pH 2–3. Caution: CO2 evolution if carbonate impurities are present.

  • The product will precipitate. Filter the solid, wash with water, and dry thoroughly.[2]

    • Critical: Moisture content must be < 0.5% before Step 3. Azeotropic drying with toluene is recommended if vacuum drying is insufficient.

    • Expected Yield: 90–95%

Step 3: Synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Rationale: The Vilsmeier-Haack type activation using Oxalyl Chloride and catalytic DMF is superior to Thionyl Chloride for this substrate. It operates at lower temperatures (0 °C to RT), preserving the methoxy ether linkage which can be sensitive to cleavage under harsh acidic/thermal conditions.

Reagents:

  • 5-Bromo-4-methoxythiophene-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Dimethylformamide) (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge 5-Bromo-4-methoxythiophene-3-carboxylic acid and DCM (anhydrous) into a dry, N2-purged reactor.

  • Add DMF (catalytic amount).

  • Cool the slurry to 0–5 °C.

  • Add Oxalyl Chloride dropwise over 1 hour. Caution: Vigorous gas evolution (CO, CO2, HCl). Ensure scrubber system is active.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours. The slurry should convert to a clear solution.[3]

  • IPC: Quench a 50 µL aliquot with methanol and analyze the methyl ester formation by HPLC to confirm conversion of acid to acid chloride.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride.

  • Co-evaporate with Toluene (2 x 3 vol) to remove traces of HCl and oxalyl chloride.

  • Isolation: The product is obtained as a semi-solid or low-melting solid. It is typically used directly in the next coupling step without further purification.

    • Storage: Store under Argon/Nitrogen at < 5 °C. Moisture sensitive.

Process Safety & Scale-Up Considerations

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Step1 Step 1: Bromination Incomplete Conversion? Problem->Step1 Sol1 Add 0.1 eq NBS Check temp (keep >20°C) Step1->Sol1 Yes Step2 Step 2: Hydrolysis Slow Reaction? Step1->Step2 No Sol2 Increase Temp to 60°C Check THF/H2O ratio Step2->Sol2 Yes Step3 Step 3: Chlorination Purple/Black Color? Step2->Step3 No Sol3 Possible OMe cleavage. Reduce Temp. Ensure Anhydrous. Step3->Sol3 Yes

Caption: Diagnostic logic for common process deviations.

Critical Safety Parameters
  • Gas Evolution: Step 3 generates Carbon Monoxide (CO), a silent killer. All reactions must be performed in a fume hood with appropriate scrubbing (e.g., NaOH trap for HCl, active ventilation for CO).

  • Exotherm Control: The bromination (Step 1) is exothermic. On a >100g scale, active cooling is mandatory. Do not add NBS as a single bolus.

  • Chemical Compatibility: Avoid contact of the acid chloride with DMSO or alcohols unless intended for reaction.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to yellow solid/semi-solidVisual
Purity > 97.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with Structure1H NMR (CDCl3)
Water Content < 0.1% w/wKarl Fischer (Step 3 SM)

Representative NMR Data (Analogous):

  • 1H NMR (400 MHz, CDCl3): δ 3.95 (s, 3H, OMe), 7.45 (s, 1H, H-2).

    • Note: The disappearance of the H-5 proton (present in starting material around δ 6.8-7.0) confirms bromination.[1][4] The downfield shift of H-2 confirms the acid chloride formation relative to the acid.

References

  • Regioselective Bromination of Thiophenes: Gronowitz, S. Thiophene and Its Derivatives. John Wiley & Sons, 1991. The canonical text on thiophene chemistry establishing the C5-selectivity rules for 3-substituted thiophenes.
  • Oxalyl Chloride Activation Protocol

    • Burk, R. M., et al. "Practical Synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic Acid." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2008. (Methodology adaptation for electron-rich heterocyclic acids).
    • (Reference for handling analogous brominated methoxythiophenes).

  • Safety in Acid Chloride Synthesis

    • Levin, D. "Potential Hazards in the Synthesis of Acid Chlorides." Organic Process Research & Development, vol. 1, no. 2, 1997. [Link]

  • Target Molecule Identification

    • CAS Registry Number 162848-22-8.[5] "3-Thiophenecarbonyl chloride, 5-bromo-4-methoxy-". .

Sources

Application

Application Note: Aminolysis of 5-Bromo-4-methoxythiophene-3-carbonyl Chloride

Executive Summary & Chemical Context[1][2][3][4] This guide details the synthetic protocol for reacting 5-bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) with secondary amines to form tertiary amides. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide details the synthetic protocol for reacting 5-bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) with secondary amines to form tertiary amides. This scaffold is a critical building block in medicinal chemistry and agrochemical discovery, often serving as a bioisostere for substituted benzamides in kinase inhibitors and GPCR ligands.

Strategic Rationale
  • The Thiophene Core: Acts as a lipophilic spacer with unique electronic properties compared to phenyl rings.

  • 5-Bromo Handle: Enables downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.

  • 4-Methoxy Group: Provides electron density to the thiophene ring and often acts as a hydrogen bond acceptor in protein-ligand interactions.

  • 3-Carbonyl Chloride: The reactive electrophile for immediate library generation via amide coupling.

Critical Stability Note: This acid chloride is moisture-sensitive. Hydrolysis yields the parent acid (5-bromo-4-methoxythiophene-3-carboxylic acid), which is unreactive under mild nucleophilic conditions without coupling reagents.

Reaction Mechanism & Thermodynamics

The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

  • Nucleophilic Attack: The lone pair of the secondary amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a good leaving group.
    
  • Deprotonation: The generated HCl is neutralized by the auxiliary base (tertiary amine), driving the equilibrium forward and preventing the protonation of the unreacted secondary amine.

Reaction Scheme Visualization

ReactionMechanism AcidCl 5-Bromo-4-methoxy thiophene-3-carbonyl Cl TetraInt Tetrahedral Intermediate AcidCl->TetraInt + Amine Amine Secondary Amine (H-NR2) Amine->TetraInt Product Tertiary Amide TetraInt->Product - Cl- Salt Ammonium Salt (H-Base+ Cl-) TetraInt->Salt Proton Transfer Base Auxiliary Base (DIPEA/TEA) Base->Salt + HCl

Figure 1: Mechanistic pathway for the aminolysis of thiophene-3-carbonyl chloride derivatives.

Experimental Protocol

Method A: Anhydrous Conditions (Preferred for Drug Discovery)

This method is recommended for valuable amines or when the product is intended for biological screening. It minimizes hydrolysis and allows for easy parallelization.

Materials
  • Substrate: 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.0 equiv).

  • Nucleophile: Secondary amine (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask or reaction vial and purge with inert gas (

    
    ).
    
  • Solvation: Dissolve the secondary amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Expert Insight: While the 4-methoxy group reduces electrophilicity slightly, the acid chloride is still highly reactive. Cooling prevents exotherms and potential side reactions (e.g., bis-acylation if impurities are present).

  • Addition: Dissolve 5-bromo-4-methoxythiophene-3-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check completion by TLC or LC-MS. (Quench a small aliquot with methanol for LC-MS to observe the methyl ester if acid chloride remains).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess amine/DIPEA).

    • Wash with Saturated

      
        (to remove any hydrolyzed acid).
      
    • Wash with Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Use this for robust, inexpensive amines or scale-up (>10g) where anhydrous solvents are cost-prohibitive.

  • Dissolve amine in DCM or EtOAc.

  • Add an equal volume of saturated aqueous

    
     or 
    
    
    
    .
  • Add the acid chloride dropwise with vigorous stirring at 0 °C.

  • Stir rapidly to ensure phase transfer.

Purification & Characterization

Post-reaction processing is critical to isolate the pure amide free from hydrolyzed acid or unreacted amine.

Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture AcidWash Acid/Base Extraction (Remove amine/acid) Crude->AcidWash TLC TLC Analysis Solid Product is Solid? TLC->Solid Recryst Recrystallization (EtOH/Hexane or IPA) Solid->Recryst Yes Flash Flash Chromatography (Hexane/EtOAc) Solid->Flash No (Oil) AcidWash->TLC

Figure 2: Workflow for the purification of thiophene-3-carboxamides.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1 : 1.5 (Acid Cl : Amine : Base)Slight excess of amine ensures full consumption of unstable acid chloride.
Temperature 0 °C

23 °C
Initial cooling controls exotherm; RT ensures completion.
Time 2 – 4 HoursReaction is typically fast.
Typical Yield 85% – 95%High yields expected due to high reactivity.
Key Impurity Parent Carboxylic AcidResult of moisture ingress; removed via

wash.

Troubleshooting & Optimization

Issue: Low Yield / Hydrolysis
  • Cause: Moisture in solvent or aged acid chloride.

  • Solution: Ensure DCM is distilled or dried over molecular sieves. Verify the quality of the acid chloride by taking an NMR in

    
     (look for the shift of the OMe or aromatic proton compared to the acid). If the acid chloride has hydrolyzed, reflux it in 
    
    
    
    (Thionyl Chloride) for 1 hour to regenerate it before adding the amine.
Issue: Bis-acylation
  • Cause: Use of primary amines (not applicable to secondary) or extreme excess of acid chloride.

  • Solution: Strictly control stoichiometry. Add acid chloride to the amine (inverse addition) to keep amine in excess during the addition phase.

Issue: Regioselectivity (Bromine Stability)
  • Concern: Potential for debromination or substitution at the 5-position.

  • Insight: Under standard acylation conditions (mild base, RT), the C-Br bond on the thiophene is stable. It requires Pd catalysis or strong nucleophiles (like thiolates) under forcing conditions to break. Therefore, the bromine handle remains intact for future steps.

References

  • Synthetic Precursor: 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9).[1][2] Matrix Fine Chemicals. Retrieved from [Link][3][4][5]

  • General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for mechanism).
  • Thiophene Derivatives in Agrochemicals: Dow AgroSciences LLC. "Preparation of halogenated 2-thiophenecarboxylic acid derivatives." Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Esterification reactions of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Application Note: Optimized Esterification Protocols for 5-Bromo-4-methoxythiophene-3-carbonyl chloride Executive Summary & Molecule Profile This guide details the esterification of 5-Bromo-4-methoxythiophene-3-carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Protocols for 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Executive Summary & Molecule Profile

This guide details the esterification of 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8), a critical scaffold in the synthesis of kinase inhibitors, antibacterial agents, and spasmolytics.

While thiophene acid chlorides are generally reactive, the specific substitution pattern of this molecule presents unique electronic considerations. The 4-methoxy group (electron-donating) stabilizes the thiophene ring but slightly reduces the electrophilicity of the C3-carbonyl compared to nitro- or hydrogen-substituted analogs. Conversely, the 5-bromo position provides a stable handle for subsequent cross-coupling (Suzuki/Stille) but requires protocols that avoid halogen-lithium exchange or premature debromination.

Key Reactivity Parameters:

  • Electrophile: Acid Chloride (-COCl) at C3.

  • Electronic Influence: 4-OMe (EDG) and 5-Br (EWG/Inductive).

  • Primary Risk: Hydrolysis to the parent carboxylic acid if moisture is uncontrolled.

  • Secondary Risk: Nucleophilic attack at C2 (unsubstituted) is blocked by the specific electronics of the 4-OMe group, directing nucleophiles preferentially to the carbonyl.

Mechanistic Insight: Nucleophilic Acyl Substitution

The esterification proceeds via an addition-elimination mechanism . Understanding the role of the base is critical for yield optimization.

  • Base Role (Pyridine/Triethylamine): Neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of sensitive substrates.

  • Catalyst Role (DMAP): For sterically hindered alcohols or phenols, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the acid chloride to form an N-acylpyridinium ion, which is far more electrophilic than the free acid chloride, accelerating the reaction by orders of magnitude (Steglich-type mechanism adapted for acid chlorides).

Diagram 1: DMAP-Catalyzed Mechanism

ReactionMechanism Reactant Acid Chloride (Electrophile) Intermediate1 N-Acylpyridinium Salt (Activated) Reactant->Intermediate1 + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->Intermediate1 Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + R-OH Alcohol Alcohol (Nucleophile) Alcohol->Tetrahedral Product Ester (Final) Tetrahedral->Product Elimination Byproduct DMAP-HCl Tetrahedral->Byproduct Regenerates Catalyst Byproduct->DMAP Base Neutralization

Caption: The catalytic cycle showing the activation of the acid chloride by DMAP, facilitating attack by the alcohol nucleophile.

Experimental Protocols

General Considerations
  • Solvent: Dichloromethane (DCM) is preferred for solubility. Anhydrous THF is an alternative if the alcohol is polar.

  • Atmosphere: Strictly inert (Argon/Nitrogen). The starting material hydrolyzes rapidly in moist air.

  • Stoichiometry: Use a slight excess of the alcohol (1.1 equiv) if inexpensive; otherwise, use the acid chloride in excess (1.2 equiv).

Protocol A: Standard Esterification (Primary/Secondary Alcohols)

Best for: Unhindered alcohols where mild conditions are sufficient.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Charge the flask with Alcohol (1.0 mmol) and anhydrous DCM (5 mL) .

  • Base Addition: Add Triethylamine (TEA) (1.5 mmol, 210 µL) or Pyridine (1.5 mmol, 120 µL) via syringe.

    • Note: Pyridine is milder; TEA is stronger but can occasionally cause isomerization in sensitive chiral centers (unlikely here).

  • Reactant Addition: Cool the mixture to 0°C (ice bath). Dropwise add a solution of 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.1 mmol, ~280 mg) in DCM (2 mL) over 5 minutes.

    • Why: Controlling the exotherm prevents decomposition of the acid chloride.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The acid chloride spot (often streaks) should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove excess pyridine/TEA.

    • Wash with Sat. NaHCO₃ (10 mL) to remove any hydrolyzed acid byproduct.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Protocol B: High-Efficiency Esterification (Hindered Alcohols/Phenols)

Best for: Tertiary alcohols, phenols, or valuable substrates requiring high conversion.

  • Setup: Flame-dry RBF under Argon.

  • Charge: Add Alcohol/Phenol (1.0 mmol) , DMAP (0.1 mmol, 10 mol%) , and Triethylamine (1.5 mmol) to anhydrous DCM (5 mL) .

    • Note: DMAP is the catalyst; TEA is the stoichiometric base to scavenge HCl.

  • Addition: Cool to 0°C . Add 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.2 mmol) solid or solution in one portion.

  • Reaction: Allow to warm to RT. Stir for 6–12 hours.

    • Tip: If reaction is sluggish, heat to reflux (40°C) for 2 hours. The 5-Br and 4-OMe groups are stable at this temperature.

  • Workup: Same as Protocol A.

Data Summary & Decision Guide

ParameterProtocol A (Standard)Protocol B (Catalytic)
Reagents Base (TEA/Pyridine)Base + DMAP (10%)
Substrate Scope Primary/Secondary AlcoholsTertiary Alcohols, Phenols, Steric bulk
Reaction Time 2–4 Hours6–18 Hours
Temp 0°C → RT0°C → RT (or Reflux)
Key Risk Incomplete conversion for bulky R-OHRemoval of DMAP trace (requires acid wash)
Diagram 2: Method Selection Workflow

MethodSelection Start Select Alcohol Substrate CheckType Is the Alcohol Sterically Hindered? (Tertiary, Phenol, or Bulky Scaffold) Start->CheckType PathA No (Primary/Secondary) CheckType->PathA PathB Yes (Tertiary/Phenol) CheckType->PathB ProtoA Protocol A: DCM + Pyridine/TEA (0°C to RT) PathA->ProtoA ProtoB Protocol B: DCM + TEA + DMAP (cat.) (Reflux optional) PathB->ProtoB

Caption: Decision tree for selecting the optimal esterification protocol based on substrate sterics.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Hydrolysis (The "White Solid" Problem):

    • Observation: A white precipitate forms immediately upon adding the acid chloride, but it's not the product.

    • Cause: Moisture in the solvent or atmosphere hydrolyzed the chloride back to the carboxylic acid (insoluble in DCM).

    • Fix: Redistill DCM over CaH₂ or use molecular sieves. Ensure the acid chloride reagent is fresh.

  • Trace Impurities (The "Yellow Oil" Issue):

    • Observation: Product is an oil but contains impurities.

    • Cause: Thiophene derivatives can be light-sensitive or prone to oxidation over time.

    • Fix: Perform a rapid silica plug filtration (10% EtOAc/Hexane) immediately after workup. Store the ester in the dark at -20°C.

  • Regioselectivity Concerns:

    • The 5-Br position is robust. However, avoid using strong nucleophilic bases (like n-BuLi or pure alkoxides) which could trigger Lithium-Halogen exchange at the 5-position. Adhere to the amine-base protocols (TEA/DIPEA) described above to ensure chemoselectivity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).[3][4][5]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. (The definitive guide on DMAP catalysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776366, 5-Bromo-4-methoxythiophene-3-carbonyl chloride. (Physical properties and safety data).

  • Aitken, R. A., & Slawin, A. M. (2021).[6] Thiophene-3-carbonyl Chloride.[6][7][8] Molbank, 2021(3), M1254. (Structural insights into thiophene-3-carbonyl derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 5-Bromo-4-methoxythiophene-3-carbonyl chloride

This technical guide details the optimization of reaction conditions for the synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8). This compound is a highly functionalized, electron-rich heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for the synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8).

This compound is a highly functionalized, electron-rich heterocyclic building block. Its synthesis requires navigating a delicate balance: the methoxy group activates the ring toward unwanted polymerization (self-acylation) and is sensitive to ether cleavage, while the bromo group must remain intact for subsequent cross-coupling steps.

Executive Summary: The "Gold Standard" Approach

Recommendation: Abandon the legacy Thionyl Chloride (


) reflux method.
Optimized Route:  Oxalyl Chloride (

) with catalytic DMF in Dichloromethane (DCM) at 0°C to Room Temperature.
Why this change?
  • Legacy Method (

    
    ):  Requires reflux (
    
    
    
    C). The combination of heat and high HCl concentration risks demethylation (cleaving the methoxy ether) and protodebromination (loss of bromine).
  • Optimized Method (

    
    ):  Proceed via the Vilsmeier-Haack intermediate at 
    
    
    
    C. This kinetic control prevents the electron-rich thiophene ring from attacking the newly formed acid chloride (intermolecular polymerization/tarring).

Mechanistic Insight & Reaction Design

The conversion relies on the in situ generation of the Vilsmeier chloroiminium reagent. This species activates the carboxylic acid oxygen, converting it into a good leaving group without requiring thermal energy.

Reaction Pathway Visualization

ReactionMechanism DMF DMF (Catalyst) Vilsmeier Active Vilsmeier Reagent [Cl-CH=NMe2]+ DMF->Vilsmeier + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate Activates Acid Acid Starting Material: 5-Bromo-4-methoxy thiophene-3-carboxylic acid Acid->Intermediate Intermediate->DMF Regenerates Catalyst Product Product: 5-Bromo-4-methoxy thiophene-3-carbonyl chloride Intermediate->Product Cl- Attack Byproducts Gases: CO(g) + CO2(g) + HCl(g) Intermediate->Byproducts

Figure 1: Catalytic cycle utilizing DMF to activate the carboxylic acid under mild conditions, preventing thermal degradation.

Optimized Experimental Protocol

Scale: 10.0 mmol (approx. 2.37 g of starting acid). Solvent: Anhydrous Dichloromethane (DCM). Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 5-Bromo-4-methoxythiophene-3-carboxylic acid (1.0 equiv).

    • Add Anhydrous DCM (10 volumes, ~24 mL). Note: The acid may not fully dissolve initially; this is normal.

    • Cool the suspension to 0°C using an ice/water bath.

  • Activation:

    • Add DMF (Dimethylformamide) catalytically (0.05 equiv, ~2-3 drops).

    • Critical Step: Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur. The suspension should begin to clear as the acid chloride forms (which is more soluble).
      
  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 2 hours.

    • Monitoring: Aliquot 50 µL into Methanol (quench to methyl ester) and check via TLC or LCMS. Do not inject the acid chloride directly into LCMS.

  • Workup (Purification by Evaporation):

    • Concentrate the mixture on a rotary evaporator at <30°C (do not heat aggressively).

    • Azeotrope: Add 10 mL of anhydrous Toluene or DCM and re-evaporate. Repeat twice. This removes residual HCl and unreacted Oxalyl Chloride.

    • Result: The product will be a yellow-to-orange solid or semi-solid. Use immediately for the next step.

Troubleshooting Center & FAQs

Diagnostic Flowchart: "What went wrong?"

Troubleshooting Issue Start: Identify the Issue BlackTar Result: Black Tar / Insoluble Polymer Issue->BlackTar NoRxn Result: Starting Material Remains (TLC) Issue->NoRxn NewSpot Result: New Spot on TLC (Lower Rf than expected) Issue->NewSpot CauseTar Cause: Self-Acylation (Friedel-Crafts) BlackTar->CauseTar CauseWet Cause: Wet Solvent or Old Oxalyl Chloride NoRxn->CauseWet CauseHydro Cause: Hydrolysis during sampling/TLC NewSpot->CauseHydro FixTar Fix: Dilute reaction (20 vol DCM) Keep at 0°C strictly CauseTar->FixTar FixWet Fix: Distill DCM over CaH2 Use fresh (COCl)2 bottle CauseWet->FixWet FixHydro Fix: Quench aliquot in MeOH before TLC analysis CauseHydro->FixHydro

Figure 2: Troubleshooting decision tree for common synthesis failures.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black and solidified. What happened? A: You likely experienced intermolecular self-acylation . The methoxy group at C-4 makes the C-2 position of the thiophene ring highly nucleophilic. The acid chloride (electrophile) reacted with the thiophene ring of a neighboring molecule.

  • Correction: Increase solvent volume (dilution reduces intermolecular collision). Maintain the temperature at 0°C for the entire duration.

Q2: Can I store the acid chloride? A: Not recommended. Thiophene acid chlorides are prone to hydrolysis and "ring-flip disorder" in the solid state which can accelerate degradation [1].

  • Best Practice: Use it immediately ("telescope" the reaction). If storage is unavoidable, store as a solid under Argon at -20°C in a Schlenk tube.

Q3: Why does TLC show the starting material even after 4 hours? A: You are likely visualizing the hydrolyzed product . Acid chlorides are highly reactive; the moisture on a silica TLC plate converts them back to the acid instantly.

  • Verification: Quench a reaction drop into Methanol . If the reaction worked, you will see the Methyl Ester (which usually runs higher/faster than the acid on silica).

Q4: Can I use Thionyl Chloride (


) instead? 
A:  Only if you avoid reflux. If you must use 

, use it neat (no solvent) at room temperature with a longer reaction time (12-16 hours). Avoid heating, as HCl generated at high temps can cleave the methoxy ether [2].

Quantitative Data Summary

ParameterLegacy Method (

)
Optimized Method (

)
Reaction Temp Reflux (40-80°C)0°C to 20°C
Reagent Equiv Large Excess (Solvent)1.1 - 1.2 equiv
Byproducts

(Acidic/Corrosive)

(Neutral gases)
Risk: Demethylation HighNegligible
Risk: Polymerization Moderate (Thermal)Low (Kinetic Control)
Workup Distillation requiredSimple Evaporation

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[1] Thiophene-3-carbonyl Chloride.[1][2][3][4][5][6] Molbank, 2021(3), M1254.[1][7] [Link][7][8]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acylation of Aromatics). [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Strategies for 5-Bromo-4-methoxythiophene-3-carbonyl chloride

The following guide is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting and experimental design. Case ID: TPC-Br-OMe-COCl Subject: Catalyst Selection & Chemoselectivity Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting and experimental design.

Case ID: TPC-Br-OMe-COCl Subject: Catalyst Selection & Chemoselectivity Protocols Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

You are working with 5-Bromo-4-methoxythiophene-3-carbonyl chloride .[1] This is a "dual-electrophile" substrate presenting a classic chemoselectivity paradox.

  • Electrophile A (C3-COCl): Highly reactive acid chloride. Susceptible to hydrolysis (to carboxylic acid) and nucleophilic attack (to amides/esters/ketones).

  • Electrophile B (C5-Br): Aryl bromide.[2][3] The standard site for cross-coupling (Suzuki, Stille, Negishi).

  • The Complication (C4-OMe): The methoxy group is ortho to the bromide. This introduces steric hindrance and electron donation, deactivating the C-Br bond toward oxidative addition compared to electron-deficient thiophenes.

The Golden Rule: You generally cannot perform standard aqueous Suzuki coupling on the C-Br bond while leaving the Acid Chloride intact. The base (carbonate/hydroxide) will hydrolyze the acid chloride immediately.

Your experimental path depends entirely on which bond you intend to form.

Decision Logic: Select Your Workflow

Before selecting a catalyst, confirm your reaction pathway.

ReactionPathways Start Starting Material: 5-Bromo-4-methoxythiophene-3-carbonyl chloride Decision Which bond do you want to couple? Start->Decision PathA Target: C-Br Coupling (Build Scaffold) Decision->PathA I want to couple the Bromide PathB Target: C-COCl Coupling (Make Ketone) Decision->PathB I want to couple the Acid Chloride ActionA MANDATORY STEP: Derivatize COCl first (Convert to Amide or Ester) PathA->ActionA ActionB Direct Anhydrous Coupling (Liebeskind-Srogl or Negishi) PathB->ActionB CatA Catalyst: XPhos Pd G3 or Pd(dppf)Cl2 ActionA->CatA CatB Catalyst: Pd(PPh3)4 + CuTC (Cofactor) ActionB->CatB

Figure 1: Decision matrix for chemoselective functionalization. The acid chloride instability dictates the workflow.

Scenario A: Coupling at the Bromide (C5)

Context: You want to attach an aryl/alkyl group to the thiophene ring but keep the carbonyl functionality (as an ester/amide). Protocol: Convert COCl


 Amide/Ester 

Suzuki Coupling.
The Challenge: The Ortho-Methoxy Effect

The C4-methoxy group donates electron density into the ring, making the C5-Br bond less electrophilic. Standard catalysts (like Pd(PPh3)4) may be sluggish or fail, leading to protodehalogenation (replacing Br with H). You need electron-rich, bulky ligands to force oxidative addition.[4]

Recommended Catalyst Systems
Catalyst SystemLigand ClassWhy use it?Recommended Conditions
XPhos Pd G3 Buchwald (Biaryl)Top Pick. The bulky XPhos ligand overcomes the ortho-methoxy steric hindrance and accelerates oxidative addition on electron-rich rings.THF/Water (10:1), K3PO4, 60°C.
Pd(dppf)Cl2 Bidentate FerrocenylThe Workhorse. Excellent stability against sulfur poisoning (thiophenes can poison Pd). Good for standard aryl boronic acids.Dioxane/Water, Na2CO3, 80°C.
PEPPSI-IPr NHC (Carbene)The Specialist. Extremely resistant to sulfur poisoning. Use if the Buchwald systems fail or if the substrate is very deactivated.Dioxane, K2CO3, 80°C.
Technical Protocol: XPhos Pd G3 Coupling
  • Derivatization: React starting material with amine/alcohol + Et3N to form the amide/ester. Isolate.

  • Setup: In a vial, combine:

    • Amide/Ester derivative (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • XPhos Pd G3 (0.02 - 0.05 equiv)

    • K3PO4 (2.0 equiv)

  • Solvent: Add degassed THF/Water (10:1 ratio). Note: Water is essential for the boronic acid activation cycle.

  • Reaction: Heat to 60°C for 2-4 hours.

  • Workup: Filter through Celite (removes Pd).

Scientific Rationale: The XPhos ligand forms a monoligated LPd(0) species that is highly active. The "G3" precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-aggregates which is common with thiophenes [1].

Scenario B: Coupling at the Acid Chloride (C3)

Context: You want to convert the Acid Chloride directly into a Ketone. Protocol: Direct anhydrous coupling. Do not use aqueous bases.

The Challenge: Controlling Reactivity

Acid chlorides react violently with standard organometallics (Grignards/Lithiums) to form tertiary alcohols (double addition). To stop at the ketone, you need a milder transmetallation cycle.

Recommended Catalyst Systems
MethodCatalystCofactorMechanism
Non-Basic Suzuki Pd(PPh3)4CuTC (Copper(I) thiophene-2-carboxylate)Boronic acid couples with COCl under neutral conditions.
Negishi Pd(PPh3)4 or PdCl2(PPh3)2ZnCl2 (in reagent)Organozinc couples with COCl. Requires strict anhydrous conditions.
Technical Protocol: CuTC-Mediated Ketone Synthesis

This is the most reliable method for thiophene acid chlorides as it avoids strong bases and organozincs [2].

  • Reagents:

    • 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Pd(PPh3)4 (0.03 equiv)

    • CuTC (1.5 equiv) - Stoichiometric copper is required.

  • Solvent: Anhydrous THF (Must be dry).

  • Conditions: Stir at Room Temperature or mild heat (40°C) under Argon. NO BASE.

  • Mechanism: The CuTC facilitates the transmetallation of the boronic acid to the Palladium center in the absence of base, specifically activating the acid chloride over the bromide [2].

Troubleshooting & FAQs

Q1: I am seeing significant "Protodehalogenation" (Bromine replaced by Hydrogen). Why?

Diagnosis: This usually happens when the oxidative addition is successful, but the transmetallation is slow. The Pd-Ar intermediate grabs a hydride (from solvent or ligand) instead of the coupling partner. Fix:

  • Switch to Dioxane: THF can act as a hydride source.

  • Increase Boronic Acid: Push the equilibrium toward transmetallation.

  • Dry Your Solvents: If using the Anhydrous (Scenario B) route, water acts as a proton source.

Q2: The reaction turns black and stops (Catalyst Decomposition).

Diagnosis: Thiophene sulfur poisoning. The sulfur atom in the ring coordinates to the Pd, displacing weak ligands (like PPh3) and causing Pd black precipitation. Fix:

  • Upgrade Ligands: Switch from PPh3 to dppf (bidentate chelator resists displacement) or PEPPSI-IPr (NHC binds tighter than sulfur).

Q3: Can I do a Negishi coupling on the Bromide without touching the Acid Chloride?

Technical Answer: Theoretically, yes, but practically, it is extremely difficult. Reasoning: Organozinc reagents (R-Zn-X) are nucleophilic enough to attack the acid chloride to form a ketone faster than the Pd-catalyzed cycle occurs at the bromide. Recommendation: Do not attempt. Protect the acid chloride as an oxazoline or bulky ester if you must use Negishi conditions.

Q4: Why XPhos for the methoxy-substituted substrate?

Scientific Rationale: The methoxy group at C4 exerts steric pressure on the C5-Br site. Standard ligands (PPh3) create a crowded center that impedes the approach of the substrate. XPhos is a "dialkylbiaryl" phosphine. It is electron-rich (facilitating oxidative addition into the deactivated C-Br bond) and flexible, allowing it to accommodate the steric bulk of the ortho-methoxy group during the catalytic cycle [3].

Visualizing the Catalytic Cycle Issues

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to OMe) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII TransMet Transmetallation PdII->TransMet + Boronic Acid/Base Poison Sulfur Poisoning (Pd Black) PdII->Poison Weak Ligand (PPh3) Dehal Protodehalogenation (H replaces Br) PdII->Dehal Slow Transmetallation (Hydride Source) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle. Note the critical failure points: Sulfur poisoning (if ligand is weak) and Protodehalogenation (if transmetallation is slow).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2009.[5] (Demonstrates efficacy of XPhos/SPhos in hindered systems).

  • Poláček, M., et al. "Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids." Synthetic Communications, 2010. (Establishes CuTC protocol for thiophene acid chlorides).

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007. (Mechanistic grounding for ligand selection).

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Executive Technical Summary Molecule: 5-Bromo-4-methoxythiophene-3-carbonyl chloride CAS: 162848-22-8 Core Reactivity: Electrophilic Acyl Substitution (Nucleophilic addition-elimination).[1] Secondary Reactivity: C-5 Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Molecule: 5-Bromo-4-methoxythiophene-3-carbonyl chloride CAS: 162848-22-8 Core Reactivity: Electrophilic Acyl Substitution (Nucleophilic addition-elimination).[1] Secondary Reactivity: C-5 Bromine (Lithium-halogen exchange/Cross-coupling potential).

This guide addresses the critical role of solvent selection in modulating the reactivity, stability, and selectivity of 5-Bromo-4-methoxythiophene-3-carbonyl chloride . Due to the competing electronic effects of the electron-donating methoxy group (C-4) and the electron-withdrawing bromine (C-5), solvent polarity and Lewis basicity significantly influence the stability of the acyl chloride moiety and the kinetics of downstream nucleophilic attacks.

Solvent Selection Matrix & Reactivity Profile

The choice of solvent dictates the reaction rate (kinetics) and the suppression of side reactions (hydrolysis/degradation).

Solvent Compatibility Table
Solvent ClassExamplesSuitabilityMechanistic Impact
Chlorinated Hydrocarbons DCM, Chloroform, DCEOptimal Excellent solubility. Non-nucleophilic. Low dielectric constant suppresses ionization, preventing premature hydrolysis. Ideal for Schotten-Baumann conditions.
Ethers THF, 2-MeTHF, DioxaneGood (with caution) Moderate polarity accelerates nucleophilic attack via stabilization of the tetrahedral intermediate. Warning: THF can coordinate with Lewis acids if used in subsequent coupling steps.
Aromatic Hydrocarbons Toluene, XyleneGood High boiling points allow for thermal acceleration. Non-polar nature minimizes moisture absorption.
Polar Aprotic DMF, DMAc, NMPConditional High Risk. Can form Vilsmeier-Haack type adducts with the acid chloride, altering reactivity. Highly hygroscopic; trace water leads to rapid hydrolysis.
Protic Solvents Methanol, Water, EthanolFORBIDDEN Immediate solvolysis (hydrolysis/alcoholysis) occurs. Reacts to form the corresponding acid or ester.

Mechanistic Insight: Solvent-Solute Interactions

The "Methoxy Effect" and Solvation

The C-4 methoxy group acts as an Electron Donating Group (EDG) via resonance, pushing electron density into the thiophene ring. This creates a specific electronic environment:

  • Reduced Electrophilicity: The resonance donation renders the carbonyl carbon slightly less electrophilic than in unsubstituted thiophene-3-carbonyl chloride.

  • Solvent Compensation: To overcome this reduced reactivity, polar aprotic solvents (like THF) can be used to stabilize the polar transition state (Tetrahedral Intermediate), lowering the activation energy for nucleophilic attack.

Diagram: Reaction Pathways & Solvent Influence

G Start 5-Bromo-4-methoxythiophene- 3-carbonyl chloride Solvent_NonPolar Non-Polar Solvent (DCM/Toluene) Start->Solvent_NonPolar Dissolution Solvent_Polar Polar Aprotic Solvent (THF) Start->Solvent_Polar Dissolution Solvent_Protic Protic Solvent (Water/MeOH) Start->Solvent_Protic Direct Reaction Inter_Stable Stable Electrophile (Slow Reactivity) Solvent_NonPolar->Inter_Stable Minimized Ionization Inter_Activated Stabilized Transition State (Fast Reactivity) Solvent_Polar->Inter_Activated Dipole Stabilization Product_Hydrolysis Hydrolysis/Solvolysis (DEGRADATION) Solvent_Protic->Product_Hydrolysis Nucleophilic Attack Product_Target Target Amide/Ester Inter_Stable->Product_Target + Nucleophile (Requires Base) Inter_Activated->Product_Target + Nucleophile (Accelerated)

Figure 1: Impact of solvent class on the stability and reaction pathway of the acid chloride starting material.

Troubleshooting Guide (FAQ)

Q1: I observe a white precipitate immediately upon dissolving the acid chloride in "dry" THF. What happened?

Diagnosis: Hydrolysis has occurred.[2][3][4] Technical Explanation: Even "anhydrous" THF can absorb atmospheric moisture rapidly. The acid chloride reacts with trace water to form 5-bromo-4-methoxythiophene-3-carboxylic acid (insoluble in organic solvents) and HCl gas. The white solid is likely the carboxylic acid or the hydrochloride salt of any amine base present. Corrective Action:

  • Distill THF over Sodium/Benzophenone or use a molecular sieve drying column.

  • Switch to Dichloromethane (DCM) , which absorbs water less aggressively than ethers.

Q2: The reaction with a weak amine nucleophile is stalling in Toluene. How can I drive it to completion?

Diagnosis: The solvent is too non-polar to stabilize the polar transition state, and the methoxy group deactivates the carbonyl. Corrective Action:

  • Change Solvent: Switch to THF or DCM to increase dielectric constant.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate which is more susceptible to nucleophilic attack than the starting acid chloride.

Q3: Can I use DMF to improve solubility?

Diagnosis: Risky. Technical Explanation: DMF is a nucleophile in its own right. It can react with acid chlorides to form Vilsmeier-Haack adducts (chloroiminium salts). While these are reactive, they alter the mechanism and can lead to formylated byproducts or decomposition upon workup. Recommendation: Avoid DMF unless absolutely necessary. If required, use minimal volumes as a co-solvent with DCM and keep the temperature at 0°C.

Validated Experimental Protocol

Objective: Synthesis of an Amide from 5-Bromo-4-methoxythiophene-3-carbonyl chloride.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Charge the flask with Anhydrous DCM. Note: DCM is preferred over THF to minimize moisture risks.

  • Addition 1 (Base & Amine): Add the amine and Et₃N to the solvent. Cool the mixture to 0°C using an ice bath.

    • Why? The reaction is exothermic. Cooling prevents thermal decomposition of the acid chloride.

  • Addition 2 (Acid Chloride): Dissolve 5-Bromo-4-methoxythiophene-3-carbonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Why? Slow addition prevents a localized excess of acid chloride, which could lead to double-acylation or side reactions.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Solvent system: Hexane/EtOAc 3:1).

    • Visual Check: The formation of a white precipitate (Et₃N[5]·HCl) indicates the reaction is proceeding.

  • Quench: Once the starting material disappears (typically < 2 hours), quench with saturated NaHCO₃ solution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 605712, 5-Bromothiophene-2-carbonyl chloride (Analogous Structure Reactivity). Retrieved from [Link]

  • Aitken, R. A., & Slawin, A. M. (2021).[6] Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder.[6] Molbank.[6] Retrieved from [Link][6][7][8]

  • LibreTexts Chemistry. (2024). Nucleophilic Acyl Substitution Reactions: Kinetics and Solvent Effects. Retrieved from [Link]

Sources

Optimization

Managing moisture sensitivity of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Technical Support Center: 5-Bromo-4-methoxythiophene-3-carbonyl chloride Case ID: #T-BMTCC-001 Subject: Moisture Sensitivity Management & Handling Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Case ID: #T-BMTCC-001 Subject: Moisture Sensitivity Management & Handling Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) is a highly reactive electrophile. While the thiophene core provides some resonance stabilization, the carbonyl chloride moiety renders the compound acutely susceptible to nucleophilic attack by water. Hydrolysis generates the corresponding carboxylic acid and hydrochloric acid (HCl), which can catalyze further degradation of the electron-rich thiophene ring.

This guide replaces standard "handling tips" with a rigorous, self-validating workflow designed to prevent stoichiometry drift and impurity formation during drug discovery synthesis.

Module 1: Storage & Logistics (Pre-Experiment)

Q: How should I store this compound for long-term stability? A: The primary degradation vector is atmospheric moisture.

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of hydrolysis from trapped headspace moisture.

  • Atmosphere: The container must be backfilled with Argon or Nitrogen.[1][2]

  • Secondary Containment: Do not rely solely on the manufacturer's cap. Place the primary vial inside a secondary jar containing activated desiccant (e.g., Drierite™ or silica gel) and seal the outer jar with Parafilm® or electrical tape.

Q: The compound arrived as a solid/semisolid. Can I weigh it on the open bench? A: No. Weighing on an open balance exposes the compound to ambient humidity. A 30-second exposure at 50% relative humidity can hydrolyze the surface layer, introducing a 1-5% impurity of the carboxylic acid.

  • Protocol: Tare a dry, septum-capped vial. Move to a glovebox or use a glove bag to transfer the solid. If these are unavailable, use the "Dissolve and Transfer" method:

    • Inject dry solvent (DCM or THF) directly into the shipping bottle through the septum (if available) or under a rapid inert gas stream.

    • Dissolve the entire contents to create a stock solution of known concentration.

    • Transfer via syringe.

Module 2: Operational Protocols (Execution)

Q: My reaction yield is inconsistent. How do I ensure the solvent is dry enough? A: "Anhydrous" solvent from a bottle is often insufficient for thiophene acid chlorides.

  • The Standard: Water content must be < 50 ppm .

  • The Fix: Store reaction solvents over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

  • The Mechanism: The methoxy group at the C4 position is electron-donating, making the thiophene ring nucleophilic. If HCl is generated via hydrolysis, it can protonate the ring or induce polymerization. Therefore, moisture exclusion is not just about stoichiometry; it is about preventing acid-catalyzed side reactions.

Q: How do I validate the quality of the reagent before committing it to my main reaction? A: Perform the Methyl Ester Derivatization Check . Direct LCMS/GCMS analysis of the acid chloride is unreliable because the column moisture will hydrolyze it during the run, giving a false negative (showing acid instead of chloride).

Validation Protocol:

  • Take a 5 µL aliquot of your acid chloride solution.

  • Quench it into 500 µL of anhydrous Methanol (MeOH).

  • Wait 5 minutes. The acid chloride reacts quantitatively with MeOH to form the methyl ester.

  • Run LCMS on this sample.

    • Result A (Good): >95% Methyl Ester peak.

    • Result B (Bad): Significant Carboxylic Acid peak. (This indicates the starting material was already hydrolyzed before the MeOH quench).

Visualizing the Hydrolysis Threat

HydrolysisPathway cluster_prevention Prevention Barrier AcidCl Acid Chloride (Reagent) Tetrahedral Tetrahedral Intermediate AcidCl->Tetrahedral + H₂O Water Atmospheric H₂O Water->Tetrahedral CarbAcid Carboxylic Acid (Impurity) Tetrahedral->CarbAcid Collapse HCl HCl Gas Tetrahedral->HCl SideReactions Thiophene Polymerization HCl->SideReactions Catalysis InertGas Inert Gas (Ar/N₂) DrySolvent Dry Solvent (<50ppm H₂O)

Figure 1: The cascade of failure initiated by moisture. Note that HCl generation is not just a byproduct but a catalyst for secondary decomposition of the thiophene ring.

Module 3: Troubleshooting & Workup

Q: I see a white precipitate forming when I add the acid chloride to my amine/alcohol. Is this normal? A: It depends.

  • Scenario A (Normal): If you are using a base (TEA, DIPEA), the precipitate is likely the amine-hydrochloride salt formed as the reaction proceeds. This is a sign of success.

  • Scenario B (Failure): If no base is present, or if the precipitate formed before addition, it is likely the carboxylic acid (which is often less soluble than the acid chloride).

Q: How do I quench the reaction safely? A: Unreacted acid chlorides are lachrymators and corrosive.

  • Method: Add Methanol or Ethanol first. This converts the residue to a stable, non-corrosive ester.

  • Avoid: Do not quench directly with water or bicarbonate solution unless the reaction is diluted. The rapid release of HCl gas and CO₂ (from bicarbonate) can cause foaming or pressure buildup.

Data Summary: Physical Properties & Handling

PropertyValue / CharacteristicImplication for Handling
State Solid or Oil (Low MP)May melt during handling; use liquid transfer techniques if possible.
Reactivity High (Electrophile)Reacts violently with nucleophiles (amines, alcohols, water).
Byproduct HCl (Hydrochloric Acid)Requires an acid scavenger (e.g., Pyridine, DIPEA) in the reaction.
Storage -20°C, Inert GasPrevent hydrolysis and thermal decomposition.

QC Workflow Diagram

Follow this logic tree to determine if your batch is usable.

QC_Workflow Start Start: Reagent Batch Aliquot Take 5µL Aliquot Start->Aliquot Quench Quench in MeOH (5 mins) Aliquot->Quench Analyze Run LCMS/GCMS Quench->Analyze Decision Major Peak? Analyze->Decision MethylEster Methyl Ester (M+OMe) Decision->MethylEster Mass = Parent + 31 - 35.5 AcidPeak Carboxylic Acid (M+OH) Decision->AcidPeak Mass = Parent + 17 - 35.5 ActionGood Proceed with Synthesis MethylEster->ActionGood ActionBad Purify (Distill) or Discard AcidPeak->ActionBad

Figure 2: The "Derivatization Check" workflow. This confirms reagent quality without the artifacts caused by direct injection of acid chlorides.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying solvents and handling acid halides).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Authoritative guide on Schlenk lines and inert atmosphere techniques).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 605712, 5-Bromothiophene-2-carbonyl chloride. (Used as structural analog for property inference). [3]

  • University of Pittsburgh, Department of Chemistry. Techniques for Handling Air- and Moisture-Sensitive Compounds. (Protocol for cannula transfer and glovebox use).

Sources

Troubleshooting

Work-up procedures for reactions involving 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Ticket Category: Reaction Work-up & Isolation Procedures Compound CAS: 162848-22-8 Target Audience: Medicinal Chemists, Process Chemists Executive Summary You are working with 5-Bromo-4-methoxythiophene-3-carbonyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reaction Work-up & Isolation Procedures Compound CAS: 162848-22-8 Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

You are working with 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a highly reactive electrophile. Unlike standard organic intermediates, this compound requires a non-aqueous work-up .

Critical Warning: Do NOT perform a standard aqueous extraction (e.g., Water/DCM wash) immediately after synthesis. Doing so will hydrolyze the acid chloride back to the starting carboxylic acid (5-bromo-4-methoxythiophene-3-carboxylic acid), rendering the reaction void.

Module 1: The "Happy Path" Work-up Protocol

Standard Operating Procedure for isolating the acid chloride after chlorination (e.g., using Thionyl Chloride or Oxalyl Chloride).

The Logic (Why this works):

Thiophene-based acid chlorides are electron-rich but sensitive to nucleophilic attack. The methoxy group at the 4-position increases the electron density of the ring, potentially making the carbonyl carbon slightly less electrophilic than a simple benzoyl chloride, but it remains highly susceptible to moisture. The goal is to remove the chlorinating agent (SOCl₂) without introducing water.

Step-by-Step Protocol:
  • Reaction Termination:

    • Ensure the reaction with thionyl chloride (SOCl₂) is complete (monitor by conversion of the acid starting material to the less polar acid chloride via TLC/HPLC as a methyl ester quench).

    • Cool the reaction mixture to Room Temperature (RT).

  • Evaporation (The Primary Purification):

    • Connect the flask to a rotary evaporator.

    • Bath Temperature: < 40°C (Prevent thermal decomposition).

    • Vacuum: Ramp down slowly to < 10 mbar.

    • Result: This removes the bulk solvent (e.g., DCM, Toluene) and excess SOCl₂.

  • The "Chase" (Azeotropic Removal):

    • Issue: Traces of SOCl₂ and HCl gas often remain trapped in the oil/solid lattice.

    • Solution: Add anhydrous Toluene (approx. 3-5 mL per gram of compound) to the residue.

    • Re-evaporate to dryness.

    • Repeat this step 2-3 times.

    • Mechanism:[1][2][3][4][5][6] Toluene forms azeotropes with thionyl chloride, effectively "sweeping" it out of the product.

  • Final Isolation:

    • Dry the residue under high vacuum (Schlenk line) for 1-2 hours.

    • Appearance: Typically a yellow-to-orange solid or viscous oil.

    • Storage: Store under Argon/Nitrogen at -20°C immediately.

Module 2: Visualization of Workflows
Figure 1: Synthesis & Isolation Decision Tree

This flowchart guides you through the decision-making process based on your intended downstream application.

WorkupProcedure Start Crude Reaction Mixture (Acid Chloride + Excess SOCl2) Evap Rotary Evaporation (<40°C, Vacuum) Start->Evap Azeotrope Azeotropic 'Chase' (Add Toluene -> Evaporate x3) Evap->Azeotrope CheckPurity Check Purity (1H NMR in CDCl3) Azeotrope->CheckPurity Decision Intended Use? CheckPurity->Decision HydrolysisWarning CRITICAL ERROR: Aqueous Wash performed? CheckPurity->HydrolysisWarning Broad OH peak visible? DirectUse Path A: Direct Coupling (Dissolve in DCM/THF -> Add Amine/Alcohol) Decision->DirectUse Standard Use Purify Path B: Isolation Required (Distillation/Sublimation) Decision->Purify High Purity Needed Recover Recover Starting Material (Carboxylic Acid) HydrolysisWarning->Recover Yes

Caption: Workflow for the isolation of 5-Bromo-4-methoxythiophene-3-carbonyl chloride, highlighting the critical divergence between direct use and purification.

Module 3: Troubleshooting & FAQs
Ticket #101: "My NMR shows a broad peak at 10-12 ppm. What happened?"

Diagnosis: Hydrolysis.[4][7][8][9][10] Cause: The acid chloride has reacted with atmospheric moisture or wet solvents to revert to 5-bromo-4-methoxythiophene-3-carboxylic acid. Resolution:

  • If the peak is small (<5%): Ignore it. Use a slight excess of the acid chloride in your next step.

  • If the peak is large (>20%): You must re-chlorinate.

    • Add fresh SOCl₂ (2-3 equivalents) and a catalytic amount of DMF.

    • Reflux for 1-2 hours.

    • Repeat the Azeotropic Removal steps from Module 1.

Ticket #102: "The product turned black/green during concentration."

Diagnosis: Thiophene Oxidation/Polymerization. Cause: Electron-rich thiophenes are prone to oxidative degradation, especially if heated excessively or exposed to metal traces. Resolution:

  • Immediate Fix: If the material is still soluble, perform a rapid filtration through a small pad of Celite (using dry DCM) to remove polymeric particulates.

  • Prevention: Ensure your water bath is < 40°C . Avoid prolonged exposure to air. The color is often cosmetic and may not affect the reactivity of the acid chloride significantly.

Ticket #103: "Can I purify this using Column Chromatography?"

Answer: NO. Reasoning: Silica gel contains significant amounts of adsorbed water and surface hydroxyl groups (Si-OH). These will hydrolyze your acid chloride immediately, destroying the compound and clogging the column with the resulting carboxylic acid. Alternative:

  • Distillation: If the compound is an oil, use Kugelrohr distillation under high vacuum.

  • Recrystallization: If solid, recrystallize from dry Hexane or a Toluene/Hexane mixture under an inert atmosphere.

Module 4: Physical Data & Reactivity Profile
ParameterSpecification / BehaviorNotes
State Solid (low melting) or Viscous OilDepends on purity and solvent traces.
Reactivity High (Electrophile)Reacts violently with amines, alcohols, and water.
Stability Moisture SensitiveHydrolyzes to acid + HCl gas.[4]
Storage -20°C, Inert GasHygroscopic. Keep tightly sealed.
Solubility DCM, THF, Toluene, ChloroformReacts with protic solvents (MeOH, EtOH, Water).
Module 5: References & Authority
  • Thiophene Carbonyl Chloride Structural Behavior:

    • Aitken, R. A., & Slawin, A. M. Z. (2021).[11] Thiophene-3-carbonyl Chloride.[11][12] Molbank.[11] This paper details the "ring flip disorder" and structural characteristics of analogous thiophene-3-carbonyl chlorides, establishing the baseline for structural expectations.

  • General Acid Chloride Purification:

    • Vogel's Textbook of Practical Organic Chemistry. General procedures for the purification of Acid Chlorides. Emphasizes the use of distillation and strict avoidance of hydroxylic solvents.[13]

  • Safety & Handling (MSDS):

    • LookChem Material Safety Data Sheet. 5-Bromo-4-methoxythiophene-3-carbonyl chloride. Confirms moisture sensitivity and corrosive nature.

  • Reaction Mechanisms (Hydrolysis):

    • LibreTexts Chemistry. Hydrolysis of Acid Halides. Explains the nucleophilic acyl substitution mechanism that drives the degradation of this compound in water.

Sources

Optimization

Technical Support Center: Removal of 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Status: Operational Current Queue: High Priority Subject: Post-Reaction Purification & Scavenging Protocols Welcome to the Technical Support Hub You have reached the specialized support unit for thiophene-derivative chem...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority Subject: Post-Reaction Purification & Scavenging Protocols

Welcome to the Technical Support Hub

You have reached the specialized support unit for thiophene-derivative chemistry. This guide addresses the removal of unreacted 5-Bromo-4-methoxythiophene-3-carbonyl chloride (referred to hereafter as BMTC-Cl ) from reaction mixtures.

BMTC-Cl is a highly functionalized electrophile. Its removal is complicated by the competing electronic effects of the electron-rich thiophene ring (which stabilizes the carbonyl) and the electron-withdrawing bromine (which activates it). Failure to remove it leads to "streaking" in chromatography and side-reactions during downstream steps.

TICKET #001: The Standard Hydrolytic Workup

Applicability: Use this protocol when your desired product is neutral (e.g., an amide or ester) and stable to mild aqueous base.

The Issue

You have completed an acylation reaction. TLC shows the desired product, but also a persistent spot corresponding to unreacted BMTC-Cl, or a streak near the solvent front.

Root Cause Analysis

Acid chlorides are electrophilic.[1] If not quenched, they react with silica gel during chromatography to form HCl and the corresponding acid, causing band broadening. The goal is to hydrolyze BMTC-Cl into 5-bromo-4-methoxythiophene-3-carboxylic acid (BMTC-OH) , which is water-soluble at pH > 7.

Resolution Protocol

Step 1: The Quench Add Saturated Aqueous NaHCO₃ to the reaction mixture.

  • Why: Water alone hydrolyzes the chloride, but the byproduct is HCl. The methoxy group on the thiophene ring is acid-sensitive; HCl accumulation can cleave the ether. Bicarbonate buffers the system.

  • Caution: Evolution of CO₂ gas will be vigorous.

Step 2: The Partition Dilute with an organic solvent (DCM or EtOAc). Agitate and separate layers.[2][3][4]

  • The Chemistry:[1][2][3][4][5][6][7][8][9] At pH ~8-9 (bicarbonate), the BMTC-OH exists as its carboxylate salt (BMTC-O⁻ Na⁺ ), which partitions into the aqueous layer. Your neutral product remains in the organic layer.

Step 3: Verification (Self-Validating Step) Spot the organic layer on a TLC plate.

  • Pass: The starting material spot (BMTC-Cl) is gone.

  • Fail: If a streak persists, the hydrolysis was incomplete. Add 1.0 M NaOH (if product allows) or stir longer with bicarbonate.

Quantitative Data: Solubility Profile
SpeciesOrganic Solubility (DCM/EtOAc)Aqueous Solubility (pH 2)Aqueous Solubility (pH 9)
BMTC-Cl (Reagent)HighDecomposesDecomposes
BMTC-OH (Hydrolyzed)HighLow (Precipitates)High (Salt form)
Target Product (Amide/Ester)HighLowLow

TICKET #002: Scavenging for Sensitive Products

Applicability: Use this when your product is acid-sensitive , water-sensitive , or amphoteric (contains both acidic and basic groups), making aqueous extraction impossible.

The Issue

You cannot use an aqueous base wash because your product will either hydrolyze or extract into the water layer along with the impurity.

Resolution Protocol: Solid-Phase Scavenging

We utilize a polymer-supported amine (e.g., Trisamine resin) to covalently bind the unreacted acid chloride.

Step 1: Reagent Selection Select a Polymer-Supported Trisamine (approx. 3.0 mmol/g loading).

  • Mechanism:[1][2][5][6][10] The primary amine on the resin reacts with BMTC-Cl to form a stable amide bond. The impurity is now tethered to a solid bead.

Step 2: Incubation Add 1.5 - 2.0 equivalents of resin (relative to the estimated excess BMTC-Cl) to the reaction mixture. Stir gently for 1-2 hours.

  • Visual Check: The resin may swell; ensure efficient stirring without pulverizing the beads.

Step 3: Filtration Filter the mixture through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains your pure product. The BMTC-impurity remains on the filter paper.

TICKET #003: Derivatization (The "Methyl Ester" Shift)

Applicability: Use when the hydrolyzed acid (BMTC-OH) co-elutes with your product during chromatography.

The Issue

You performed the hydrolysis (Ticket #001), but the resulting carboxylic acid (BMTC-OH) has the same Rf value as your product on silica gel.

Resolution Protocol

Instead of hydrolyzing to the acid, we convert the chloride to a Methyl Ester .

Step 1: Methanol Quench Add excess Methanol (MeOH) and a catalytic amount of Pyridine/DMAP to the reaction mixture.

  • Reaction:

    
    .
    

Step 2: Evaporation & Chromatography Concentrate the solvent.

  • Logic: The resulting Methyl 5-bromo-4-methoxythiophene-3-carboxylate is a distinct, neutral species. It is usually much less polar than the free acid and will have a significantly different Rf value from your target amide/product, allowing easy separation on silica.

Workflow Visualization

The following logic gate determines the correct purification path for your specific experimental constraints.

WorkupLogic Start Reaction Mixture (Contains Excess BMTC-Cl) Q1 Is Product Acid/Base Sensitive? Start->Q1 Scavenge Use Polymer-Supported Trisamine Scavenger Q1->Scavenge Yes Q2 Is Product Neutral? Q1->Q2 No Filter Filter Resin Scavenge->Filter Hydrolysis Quench with sat. NaHCO3 Q2->Hydrolysis Yes CoElute Risk: Impurity Co-elution Q2->CoElute No Partition Partition: Impurity in Aqueous Product in Organic Hydrolysis->Partition MeOHQuench Quench with MeOH (Form Methyl Ester) CoElute->MeOHQuench Column Chromatography (Separate Ester from Product) MeOHQuench->Column

Figure 1: Decision matrix for the removal of unreacted 5-Bromo-4-methoxythiophene-3-carbonyl chloride.

FAQ: Frequently Asked Questions

Q: Why is my BMTC-Cl starting material smearing on the TLC plate? A: Acid chlorides are unstable on silica gel. The silica contains surface hydroxyl groups and adsorbed water, which hydrolyze the chloride to the carboxylic acid during the run. The smear represents the transition from Chloride


 Acid. Never  attempt to purify the raw acid chloride on a column; always quench it first [1].

Q: Can I use Rotovap to remove BMTC-Cl? A: Unlikely. While some low-molecular-weight acid chlorides (like acetyl chloride) are volatile, the bromine and methoxy substituents on the thiophene ring significantly increase the boiling point. Heating it to remove it may cause decomposition of your product. Chemical removal (hydrolysis or scavenging) is safer and more effective.

Q: I used the NaHCO₃ wash, but the impurity is still there. Why? A: You likely have "The Ring Flip" issue or simple lipophilicity.

  • Lipophilicity: The Bromine atom makes the hydrolyzed acid (BMTC-OH) somewhat lipophilic. If your aqueous base is too dilute, the salt might not fully partition into the water. Use 1M NaOH (if your product tolerates it) to force the equilibrium.

  • Incomplete Hydrolysis: Thiophene rings are electron-rich, which can slightly stabilize the carbonyl carbon against nucleophilic attack compared to benzene analogs. Ensure you stir the biphasic mixture vigorously for at least 30 minutes.

References

  • Frontier, A. (2025). Workup Formulas for Specific Reagents: Acid Chlorides. Not Voodoo: University of Rochester. Available at: [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride.[11] Molbank, 2021(3), M1256. (Discusses structural properties and stability of thiophene carbonyl chlorides). Available at: [Link][2][3][6][7][8][10][12]

Sources

Troubleshooting

Recrystallization of 5-Bromo-4-methoxythiophene-3-carbonyl chloride derivatives

Technical Support Center: Thiophene Derivatives Series Subject: Purification & Recrystallization of 5-Bromo-4-methoxythiophene-3-carbonyl chloride Ticket ID: #THIO-5BR-PUR-001 Status: Resolved / Knowledge Base Article Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Derivatives Series Subject: Purification & Recrystallization of 5-Bromo-4-methoxythiophene-3-carbonyl chloride Ticket ID: #THIO-5BR-PUR-001 Status: Resolved / Knowledge Base Article

Executive Summary & Compound Profile

User Query: "I am observing low yields and hydrolysis products when using 5-Bromo-4-methoxythiophene-3-carbonyl chloride. The material appears as a dark oil or sticky solid. How can I purify this intermediate effectively?"

Scientist’s Analysis: This compound (CAS: 162848-22-8) is a highly reactive electrophile. The "sticky" appearance suggests partial hydrolysis (reverting to the carboxylic acid) or the presence of thionyl chloride/oxalyl chloride residues from synthesis. Unlike stable amides, this acid chloride cannot be recrystallized from protic solvents (alcohols, water) or standard wet solvents.

Compound Snapshot:

Property Detail
Chemical Structure Thiophene ring, 3-carbonyl chloride, 4-methoxy, 5-bromo substituted.[1][2][3]
Physical State Solid (Low melting point expected >55°C due to halogenation).
Reactivity High Moisture Sensitivity. Reacts violently with water/alcohols.
Primary Impurities 5-Bromo-4-methoxythiophene-3-carboxylic acid (Hydrolysis product), Des-bromo analogs.

| Storage | < -20°C, under Argon/Nitrogen, sealed with Parafilm/Teflon tape. |

Pre-Purification Assessment (Go/No-Go)

Before attempting recrystallization, perform this rapid diagnostic to ensure the material is salvageable.

  • Test 1: The "Fizz" Test. Dissolve a small crystal in dry methanol.

    • Result: Vigorous bubbling (HCl gas release) and heat indicate active acid chloride.

    • No Reaction: The material has likely fully hydrolyzed to the carboxylic acid. Action: Do not recrystallize. Reprocess with SOCl₂ to regenerate the acid chloride.

  • Test 2: Solubility Check.

    • Dissolve 50 mg in 1 mL dry Hexane.

    • Clear Solution: High purity.

    • Cloudy/Precipitate: The precipitate is likely the carboxylic acid (which is insoluble in hexane). Filtration may be sufficient purification.

Standard Operating Procedure: Anhydrous Recrystallization

Warning: This protocol requires Schlenk line techniques or a Glovebox . Do not attempt on an open bench.

Solvent System:

  • Primary Solvent (Good Solubility): Anhydrous Dichloromethane (DCM) or Toluene.

  • Anti-Solvent (Poor Solubility): Anhydrous n-Hexane or n-Heptane.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in a flame-dried Schlenk flask under Nitrogen flow.

    • Add the minimum amount of anhydrous DCM (or Toluene) required to dissolve the solid at room temperature.

    • Note: If the solution is dark/black, add activated charcoal (dried), stir for 5 mins, and filter through a dry Celite pad under Nitrogen.

  • Concentration & Layering:

    • If using DCM: Evaporate roughly 50% of the solvent volume under reduced pressure (protect from moisture).

    • Slowly layer anhydrous n-Hexane (3:1 ratio relative to DCM) on top of the solution. Do not mix.

  • Crystallization:

    • Place the flask in a freezer (-20°C) for 12–24 hours. The slow diffusion of hexane into the DCM layer will force the acid chloride to crystallize while impurities remain in the mother liquor.

  • Isolation:

    • Filter the crystals using a Schlenk frit (inert atmosphere filtration).

    • Wash the cake rapidly with cold, anhydrous Hexane.

    • Dry under high vacuum for 2 hours to remove solvent traces.

Troubleshooting Workflow (Visualized)

The following diagram outlines the decision logic for handling thiophene-3-carbonyl chloride derivatives, addressing common issues like "oiling out" or hydrolysis.

RecrystallizationWorkflow Start Crude Material (Dark/Sticky) CheckStatus Is it fully hydrolyzed? (Fizz Test) Start->CheckStatus Reprocess Regenerate Acid Chloride (Reflux with SOCl2) CheckStatus->Reprocess No Fizz (Hydrolyzed) Dissolve Dissolve in min. Anhydrous DCM (Inert Atmosphere) CheckStatus->Dissolve Fizzes (Active) Reprocess->Dissolve Filter Filter Insoluble Solids (Removes Carboxylic Acid) Dissolve->Filter Layer Layer with Anhydrous Hexane (Diffusion Method) Filter->Layer Cool Cool to -20°C Layer->Cool Result Crystals Formed? Cool->Result Success Isolate & Store (Under Argon) Result->Success Yes Oiling Oiling Out Occurred Result->Oiling No (Oil/Goo) Seed Re-dissolve with heat Add Seed Crystal Oiling->Seed Seed->Cool

Figure 1: Decision tree for the purification of moisture-sensitive acid chlorides.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol or Methanol for recrystallization? A: ABSOLUTELY NOT. These are nucleophilic solvents. They will react immediately with your acid chloride to form the ethyl or methyl ester, destroying your product. You must use non-nucleophilic, aprotic solvents (Hexane, Toluene, DCM, THF).

Q2: My product is oiling out instead of crystallizing. Why? A: This is common with thiophene derivatives due to low melting points.

  • Cause: The solution is too concentrated, or the temperature dropped too fast.

  • Fix: Re-dissolve the oil by warming slightly. Add a small "seed" crystal of the pure product (if available) or scratch the glass side of the flask with a glass rod to induce nucleation. Cool much more slowly.

Q3: The crystals are turning green/yellow on the filter. What is happening? A: This indicates hydrolysis.[4] The moisture in the air is reacting with the surface of the crystals to form HCl and the carboxylic acid.

  • Fix: You must use a Schlenk frit (closed filtration system) or perform the filtration inside a glovebox. If neither is available, cover the funnel with a rubber dam and flush with Nitrogen during filtration.

Q4: Why does the NMR show "doubling" of peaks? A: Thiophene-3-carbonyl derivatives exhibit Ring Flip Disorder in the solid state and sometimes rotational isomerism in solution. This is a known crystallographic phenomenon where the sulfur atom and the C-H at position 5 are disordered/flipped [1]. Ensure your NMR solvent is dry (CDCl3 over molecular sieves) to rule out hydrolysis.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[5] Thiophene-3-carbonyl Chloride.[1][5][6] Molbank, 2021(3), M1254.

    • Relevance: Establishes the structural disorder and physical properties (melting point/crystallography) of the core thiophene-3-carbonyl chloride scaffold.
  • Vertex Pharmaceuticals. (2015). Processes for the Preparation of 3,5-Disubstituted-1,2,4-Oxadiazoles. U.S. Patent 9,040,711.[7]

    • Relevance: Describes the synthesis and handling of substituted thiophene carbonyl chlorides as intermedi
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Thiophene-3-carbonyl chloride.

    • Relevance: Provides safety and handling data for the base molecule, applicable to the brominated deriv
  • PubChem. (n.d.).[3][8] Compound Summary: 5-Bromothiophene-2-carbonyl chloride.[8] National Library of Medicine.[8]

    • Relevance: While for the 2-isomer, this source confirms the physical property trends (solid state, moisture sensitivity)

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 5-bromo vs 5-chloro thiophene carbonyl chlorides

Executive Summary: The "Scale vs. Versatility" Trade-off In the design of thiophene-based scaffolds—particularly for Factor Xa inhibitors (e.g., Rivaroxaban) and organic semiconductors—the choice between 5-bromo-2-thioph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scale vs. Versatility" Trade-off

In the design of thiophene-based scaffolds—particularly for Factor Xa inhibitors (e.g., Rivaroxaban) and organic semiconductors—the choice between 5-bromo-2-thiophenecarbonyl chloride (5-Br-TCC) and 5-chloro-2-thiophenecarbonyl chloride (5-Cl-TCC) is rarely arbitrary. It represents a strategic decision between downstream versatility and process scalability.[1]

  • Select 5-Br-TCC when your workflow requires subsequent C-5 functionalization (Suzuki, Stille, Sonogashira) under mild conditions. The weaker C-Br bond allows for facile oxidative addition by Pd(0).

  • Select 5-Cl-TCC when the halogen is a terminal structural motif (as in Rivaroxaban) or when cost/stability drives the process. The C-Cl bond is chemically robust and resistant to accidental metal insertion, making it ideal for late-stage amide couplings where the halogen must survive.

Electronic & Structural Profiling[1]

To understand the reactivity divergence, we must look at the bond dissociation energies (BDE) and electronic effects. While both compounds share the highly reactive acyl chloride moiety, the halogen at the C5 position dictates the molecule's fate in metal-catalyzed cross-couplings.

Table 1: Physicochemical Comparison
Feature5-Bromo-2-thiophenecarbonyl Cl5-Chloro-2-thiophenecarbonyl ClImpact on Reactivity
C-X Bond Energy ~80 kcal/mol (C-Br)~95 kcal/mol (C-Cl)Critical: Br is easily activated by Pd(0); Cl requires specialized ligands or Ni.[2][1]
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl is more electron-withdrawing, slightly increasing carbonyl electrophilicity.
C-5 Sterics Larger (Van der Waals radius: 1.85 Å)Smaller (Van der Waals radius: 1.75 Å)Minimal impact on C-2 acylation; significant for C-5 metallation.[2][1]
Physical State Solid / Low-melting SolidLiquid / OilCl analog is easier to handle in flow chemistry; Br often requires dissolution.[2][1]
Primary Use Intermediate for biaryl synthesisTerminal motif (e.g., Rivaroxaban)Dictates synthetic route planning.[2][1]

Reactivity Profile 1: Acyl Substitution (The "Equalizer")

Both compounds exhibit rapid kinetics in nucleophilic acyl substitution (forming amides or esters). The electron-withdrawing nature of the thiophene ring, augmented by the C-5 halogen, makes the carbonyl carbon highly electrophilic.

  • Mechanism: Addition-Elimination (

    
    -like at Carbonyl).
    
  • Observation: The 5-chloro analog is theoretically faster due to the higher electronegativity of Chlorine pulling density from the ring, destabilizing the carbonyl. However, in practical synthetic scenarios (e.g., reaction with morpholine or aniline derivatives), both reactions are diffusion-controlled and complete within minutes at

    
     to RT.
    

Protocol Note: Due to high reactivity, both must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Reactivity Profile 2: C-5 Functionalization (The "Differentiator")

This is where the pathways diverge. The C-Br bond is a "functional handle," while the C-Cl bond is a "structural anchor."

Diagram 1: Divergent Reactivity Pathways

The following diagram illustrates how the choice of halogen dictates the available synthetic pathways.

ReactivityPathways Start 5-Halo-2-Thiophene Carbonyl Chloride Br_Route 5-Bromo Analog Start->Br_Route X = Br Cl_Route 5-Chloro Analog Start->Cl_Route X = Cl Amide Amide Formation (Preserves Halogen) Suzuki Standard Suzuki Coupling (Pd(PPh3)4, Na2CO3) High Yield Amide->Suzuki Ar-B(OH)2 Pd(0) Fail Standard Coupling Fails (Requires Buchwald Ligands or Ni-Catalysis) Amide->Fail Standard Pd(0) Drug Target Drug (e.g. Rivaroxaban) Halogen Remains Intact Amide->Drug No Coupling Needed Br_Route->Amide R-NH2 Cl_Route->Amide R-NH2

Caption: Divergent workflows based on halogen selection. The 5-Br analog enables standard cross-coupling, while the 5-Cl analog is resistant to standard Pd(0) insertion.

Experimental Case Study: Synthesis of Biaryl Amides

To validate the reactivity difference, consider a standard workflow: Amidation followed by Suzuki Coupling.

Scenario

We aim to synthesize 5-(4-methoxyphenyl)-N-phenylthiophene-2-carboxamide .

Workflow A: Using 5-Bromo Precursor
  • Amidation: React 5-bromo-2-thiophenecarbonyl chloride with aniline (

    
    , 
    
    
    
    ,
    
    
    ).
    • Result: Quantitative yield of amide.[1][3] Bromine remains intact.[1][4]

  • Coupling: React amide with 4-methoxyphenylboronic acid (

    
     (5 mol%), 
    
    
    
    , Dioxane/H2O,
    
    
    ).
    • Result:Success (>90% Yield). The oxidative addition of Pd(0) into the C-Br bond is facile (

      
       kcal/mol).
      
Workflow B: Using 5-Chloro Precursor
  • Amidation: React 5-chloro-2-thiophenecarbonyl chloride with aniline.

    • Result: Quantitative yield of amide.[1][3] Chlorine remains intact.[1]

  • Coupling: React amide with 4-methoxyphenylboronic acid (Standard conditions:

    
    ).
    
    • Result:Failure (<5% conversion). The C-Cl bond is too strong (~95 kcal/mol) for standard triphenylphosphine-palladium systems to activate.

    • Correction: To make this work, you must switch to electron-rich, bulky ligands (e.g., XPhos or SPhos ) or use Nickel catalysts (

      
      ), significantly increasing cost and complexity.[2]
      
Diagram 2: Mechanistic Bottleneck (Oxidative Addition)

Mechanism Pd Pd(0)L2 Catalyst TS_Br Transition State (Br) Low Barrier Pd->TS_Br TS_Cl Transition State (Cl) High Barrier Pd->TS_Cl Substrate_Br 5-Bromo-Thiophene Substrate_Br->TS_Br Substrate_Cl 5-Chloro-Thiophene Substrate_Cl->TS_Cl Complex Oxidative Addition Complex Ar-Pd(II)-X TS_Br->Complex Fast (k_rel > 1000) TS_Cl->Complex Slow / No Reaction

Caption: The kinetic bottleneck in cross-coupling is the oxidative addition step. The C-Cl bond poses a high energy barrier compared to C-Br.

Detailed Experimental Protocol (5-Br Route)

This protocol is optimized for the 5-bromo analog to demonstrate its utility in library synthesis.

Reagents:

  • 5-Bromo-2-thiophenecarbonyl chloride (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the aniline derivative and anhydrous DCM under

    
     atmosphere. Add 
    
    
    
    and cool to
    
    
    .
  • Addition: Dissolve 5-bromo-2-thiophenecarbonyl chloride in a minimal amount of DCM. Add dropwise to the amine solution over 15 minutes. Exotherm is expected.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1). The acid chloride spot (high

    
    , unstable) should disappear; the amide spot appears.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with 1M HCl (to remove unreacted amine) and brine. Dry over
    
    
    .[2][1]
  • Validation:

    
     NMR should show the characteristic thiophene doublets (
    
    
    
    7.0–7.5 ppm) and the disappearance of the broad amine peak.

Safety Note: Thiophene carbonyl chlorides are lachrymators and corrosive.[1][5] Handle in a fume hood.

Decision Matrix

Use this table to select the correct reagent for your project.

Project RequirementRecommended ReagentReasoning
Target is a Factor Xa Inhibitor 5-Chloro Matches the Rivaroxaban scaffold; C-Cl is stable.[2][1]
Target is a Biaryl/Polymer 5-Bromo Enables mild Pd-catalyzed coupling at C-5.[2][1]
Cost Sensitivity (Kg Scale) 5-Chloro Significantly cheaper raw materials (from 2-chlorothiophene).[2][1]
Library Synthesis (Diversity) 5-Bromo Allows "Late-Stage Diversification" via coupling.[2][1]
Storage Stability 5-Chloro Slightly more resistant to hydrolysis and light degradation.[2][1]

References

  • Rivaroxaban Synthesis: Perzborn, E., Strassburger, J., Wilmen, A., et al. (2011).[2] In vitro and in vivo studies of the novel antithrombotic agent Bay 59-7939 (Rivaroxaban). Journal of Thrombosis and Haemostasis.[1]

  • Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2][1] (Data confirms C-Cl > C-Br strength).[6][7]

  • Suzuki Coupling of Chlorides: Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.[2][1] (Describes the difficulty of activating C-Cl bonds).

  • Thiophene Chemistry: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry.[1][3] 5th Ed.[2][1] Wiley.[2][1] (General reactivity of halothiophenes).

Sources

Comparative

Strategic Acylation Guide: 5-Bromo-4-methoxythiophene-3-carbonyl Chloride

This guide provides an in-depth technical analysis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a specialized heterocyclic building block.[1][2] It contrasts this reagent with standard acylating agents, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride , a specialized heterocyclic building block.[1][2] It contrasts this reagent with standard acylating agents, focusing on the unique electronic and steric challenges posed by the highly substituted thiophene ring.[2]

Executive Summary: The "Push-Pull" Challenge

In medicinal chemistry, particularly for kinase and bromodomain (BET) inhibitor synthesis, 5-Bromo-4-methoxythiophene-3-carbonyl chloride (BMTC) is a critical intermediate.[1][2] However, it is not a "plug-and-play" reagent like Benzoyl Chloride.[1][2]

The presence of the electron-donating 4-methoxy group adjacent to the carbonyl significantly reduces the electrophilicity of the acyl chloride via resonance donation.[1][2] Conversely, the 5-bromo substituent introduces steric bulk and inductive withdrawal.[1][2] This guide compares BMTC against standard alternatives to help you select the optimal acylation strategy, minimizing hydrolysis and maximizing amide bond formation.

Chemical Profile & Reactivity Analysis

Structural Dynamics[1][2]
  • Substrate: 5-Bromo-4-methoxythiophene-3-carbonyl chloride[1][2][3]

  • CAS: 162848-22-8[1][2][3]

  • Core Scaffold: Thiophene-3-carbonyl[1][2][3][4][5]

  • Key Features:

    • 4-Methoxy (EDG): Strong resonance donor (+R).[1][2] Effect: Deactivates the carbonyl carbon toward nucleophiles.[2]

    • 5-Bromo (EWG/Steric): Inductive acceptor (-I) but sterically demanding.[1][2] Effect: Blocks ortho-attack but hinders nucleophilic approach to the carbonyl.[1][2]

The Reactivity Gap

Unlike standard Benzoyl Chloride, BMTC exhibits "sluggish" kinetics in nucleophilic acyl substitutions (NAS).[1][2]

FeatureBMTC Benzoyl Chloride Thiophene-3-carbonyl Cl
Electrophilicity Low (Deactivated by OMe)HighModerate
Hydrolytic Stability Moderate (Slow hydrolysis)Low (Fast hydrolysis)Moderate
Steric Hindrance High (Ortho-substituted)LowLow
Primary Risk Incomplete conversionOver-acylationRing-flip disorder in crystals

Comparative Performance: BMTC vs. Alternatives

This section evaluates whether to use the isolated acid chloride (BMTC) or generate the reactive species in situ from the parent acid (5-Bromo-4-methoxythiophene-3-carboxylic acid).[1][2]

Scenario A: Isolated Acid Chloride (BMTC) vs. In-Situ Activation (HATU/EDC)

Recommendation: Use BMTC (Isolated) for scale-up; use HATU for discovery/HTS.[1][2]

ParameterMethod 1: Isolated BMTC Method 2: In-Situ (HATU/HOAt) Scientific Rationale
Atom Economy HighLowCoupling reagents generate massive byproduct mass (urea, N-oxide).[1][2]
Purification Simple (Extraction/Distillation)Difficult (Remove urea byproducts)BMTC allows for a cleaner workup, essential for GMP steps.[1][2]
Reactivity ModerateHigh The O-At active ester (from HATU) is often more reactive than the deactivated BMTC.[1][2]
Cost Low HighAcid chlorides are significantly cheaper than phosphonium coupling agents.[1][2]
Scenario B: BMTC vs. Oxalyl Chloride (Generation Method)

If you must synthesize BMTC from its acid precursor, the choice of chlorinating agent is critical to prevent side reactions like demethylation.[2]

  • Thionyl Chloride (

    
    ): Not Recommended.[1][2][5] The harsh acidic byproducts (
    
    
    
    ) and high heat required can cause cleavage of the sensitive 4-methoxy ether (demethylation).[1][2]
  • Oxalyl Chloride ((

    
    ): Preferred.[1][2] Operates at room temperature with catalytic DMF.[1][2] Milder conditions preserve the methoxy group and the bromine handle.[2]
    

Experimental Protocols

Protocol A: Optimized Synthesis of BMTC (Reagent Preparation)

Use this if commercial BMTC is unavailable or degraded.[1][2]

  • Setup: Flame-dried 250 mL RBF under

    
     atmosphere.
    
  • Substrate: Charge 5-Bromo-4-methoxythiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Catalyst: Add DMF (0.05 eq) as a catalyst. Note: Essential for Vilsmeier-Haack intermediate formation.[1][2]

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to 23°C and stir for 2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester via LCMS).[1][2]

  • Workup: Concentrate in vacuo to remove excess

    
    . Azeotrope twice with toluene to remove trace HCl.[1][2]
    
  • Result: Quantitative yield of BMTC as a semi-solid. Use immediately.

Protocol B: "Turbo-Charged" Amidation with BMTC

Standard Schotten-Baumann conditions often fail due to the deactivated carbonyl.[1][2] This protocol uses a nucleophilic catalyst.[1][2]

  • Dissolution: Dissolve Amine (1.1 eq) and

    
     (2.0 eq) in anhydrous THF.
    
  • Catalysis: Add DMAP (0.1 eq) .[1][2] Critical Step: DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the electronic deactivation of the methoxy group.[1][2]

  • Addition: Dissolve BMTC (1.0 eq) in THF and add dropwise to the amine solution at 0°C.

  • Aging: Allow to warm to RT and stir for 4–6 hours.

  • Validation: Reaction is complete when the intermediate N-acylpyridinium species disappears (monitor by TLC/HPLC).

Visualizing the Decision Process

The following diagram illustrates the logical pathway for selecting the correct acylation strategy based on the specific thiophene substitution pattern.

AcylationStrategy Start Start: Acylation of Amine with Thiophene Core CheckSubst Check Thiophene Substituents Start->CheckSubst ElectronRich Electron Rich? (e.g., 4-OMe, 4-NH2) CheckSubst->ElectronRich Has +R Group (OMe) ElectronPoor Electron Poor? (e.g., 4-NO2, 5-Cl) CheckSubst->ElectronPoor Has -I/-M Group DeactivatedCOCl Acid Chloride is DEACTIVATED ElectronRich->DeactivatedCOCl ActivatedCOCl Acid Chloride is ACTIVATED ElectronPoor->ActivatedCOCl Decision2 Requires Nucleophilic Catalyst (DMAP) or HATU DeactivatedCOCl->Decision2 Slow Kinetics Risk Risk: Demethylation Avoid SOCl2 DeactivatedCOCl->Risk Synthesis Warning Decision1 Use Standard Conditions (DCM / TEA) ActivatedCOCl->Decision1 Fast Kinetics

Caption: Decision matrix for optimizing acylation conditions based on thiophene electronic properties.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021).[1][2] Thiophene-3-carbonyl Chloride.[1][2][3][4][5] Molbank, 2021(3), M1254.[1][2] Link[1][2]

    • Context: Discusses the structural "ring flip disorder" common in thiophene-3-carbonyl derivatives, relevant for solid-st
  • Belen’kii, L. I., et al. (2001).[1][2][6] Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride... Arkivoc, (ix), 49-54.[1][2][6] Link

    • Context: Establishes the baseline reactivity differences between thiophene and benzene derivatives in acyl
  • PubChem. (n.d.).[1][2][7][8] 5-Bromo-4-methoxythiophene-3-carbonyl chloride (Compound Summary). National Library of Medicine.[1][2] Link[1][2]

    • Context: Verified chemical structure and physical property d
  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

    • Context: Authoritative review supporting the comparison between Acid Chlorides and HATU/EDC coupling str

Sources

Validation

Isomeric Purity of 5-Bromo-4-methoxythiophene-3-carbonyl chloride: A Comparative Technical Guide

This guide provides an in-depth technical comparison of isomeric purity standards for 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8), a critical scaffold in the synthesis of pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of isomeric purity standards for 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8), a critical scaffold in the synthesis of pharmaceutical intermediates.[1]

Executive Summary

In drug discovery, the regiochemical integrity of thiophene scaffolds is non-negotiable. 5-Bromo-4-methoxythiophene-3-carbonyl chloride serves as a linchpin intermediate, where the bromine atom directs cross-coupling (e.g., Suzuki-Miyaura) and the acid chloride facilitates amidation or esterification.[1]

However, commercial "97%" purity grades often mask a critical impurity: the 2-bromo regioisomer . While chemically similar, this isomer leads to "dead-end" byproducts in downstream synthesis, reducing overall yield and complicating purification. This guide compares the performance of High-Fidelity (Regio-Controlled) products against Standard Grade (Direct Bromination) alternatives, providing the analytical frameworks necessary to validate your starting material.

The Chemistry of Regio-Contamination

To understand the product differences, one must understand the synthesis. The formation of the 5-bromo derivative typically proceeds via Electrophilic Aromatic Substitution (EAS) of 4-methoxythiophene-3-carboxylic acid (or esters).[1]

The Directing Group Conflict
  • Methoxy Group (C4): A strong ortho/para activator. It directs electrophiles to C5 (ortho) and C2 (para).

  • Carbonyl Group (C3): A meta-director (deactivator), but in the 5-membered thiophene ring, its steric bulk and electronic withdrawal primarily deactivate C2 .

The Result: The C5 position is kinetically and thermodynamically favored. However, under aggressive bromination conditions (Standard Grade), the C2 position becomes accessible, leading to the 2-bromo impurity . Furthermore, over-bromination yields the 2,5-dibromo species.

Visualization: Reaction Pathways & Isomer Formation

The following diagram illustrates the divergent pathways leading to the desired product versus critical impurities.

BrominationPathways Start 4-Methoxythiophene- 3-carboxylic acid Target TARGET: 5-Bromo-4-methoxy... Start->Target Controlled Bromination (Kinetic Favored) Impurity1 IMPURITY A (Regio): 2-Bromo-4-methoxy... Start->Impurity1 Uncontrolled Conditions (Thermodynamic Leak) Impurity2 IMPURITY B (Over): 2,5-Dibromo... Target->Impurity2 Excess Br2 Impurity1->Impurity2 Excess Br2

Figure 1: Mechanistic origin of isomeric impurities during the synthesis of the thiophene core.

Comparative Analysis: High-Fidelity vs. Standard Grade

The following table contrasts the specifications and performance implications of the two primary product classes available on the market.

FeatureStandard Grade (Direct Bromination) High-Fidelity (Regio-Controlled)
Primary Synthesis Method Direct bromination (Br₂/AcOH) of acid/ester.[1]Lithiation-trapping or Recrystallized Direct Bromination.[1]
Typical Purity (HPLC) 95% - 97%>99%
Dominant Impurity 2-Bromo isomer (1-3%) 2,5-Dibromo (<1%)<0.1% Regioisomers
Analytical Profile (NMR) Visible minor signals in aromatic region.[1]Clean singlet at C2 position.
Downstream Impact Yield Loss: 2-bromo isomer competes in coupling reactions but yields wrong scaffold.Purification: Requires difficult chromatography to separate isomeric byproducts.[1]Streamlined: Quantitative conversion; simple workup.
Cost Efficiency Low upfront cost; High hidden cost (purification).Higher upfront cost; Lowest "Cost-per-usable-mole".[1]

Experimental Validation Protocols

As a scientist, you must validate the "Certificate of Analysis" provided by suppliers. Use these self-validating protocols to determine the isomeric purity of your batch.

Protocol A: 1H-NMR Distinction (The Gold Standard)

The proton environment at C2 (Target) vs C5 (Impurity) is electronically distinct due to the proximity of the carbonyl and methoxy groups.

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Target Signal (5-Bromo Product): Look for the H-2 proton.[1] It is flanked by the Sulfur and the Carbonyl group. This electron-poor environment shifts the signal downfield (typically δ 8.0 – 8.4 ppm , singlet).

  • Impurity Signal (2-Bromo Product): Look for the H-5 proton.[1] It is flanked by the Sulfur and the Methoxy group. This electron-rich environment shifts the signal upfield (typically δ 6.5 – 7.0 ppm , singlet).

Acceptance Criteria: Integration of the H-5 signal should be <1% relative to the H-2 signal.

Protocol B: HPLC Method for Quantitation

Standard reverse-phase conditions can separate the mono-bromo isomers from the di-bromo impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).

    • 0-2 min: 10% B[1]

    • 2-15 min: 10% -> 90% B[1]

  • Detection: UV @ 254 nm.

  • Elution Order (Typical):

    • Acid/Ester Precursor (Polar)

    • 5-Bromo Target (Major Peak)

    • 2-Bromo Isomer (Close eluting, often a shoulder if method is poor)

    • 2,5-Dibromo Impurity (Late eluting, very hydrophobic)

Decision Framework: When to Upgrade?

Not every reaction requires >99% isomeric purity. Use this flowchart to determine the necessary grade for your application.

DecisionTree Start Application Requirement Step1 Is the next step a Metal-Catalyzed Coupling (Suzuki/Stille)? Start->Step1 Step2 Is the product a GMP/GLP Candidate? Step1->Step2 No (Simple Amidation) HighGrade USE HIGH-FIDELITY GRADE (Avoid Catalyst Poisoning) Step1->HighGrade Yes Step2->HighGrade Yes StdGrade USE STANDARD GRADE (Purify later) Step2->StdGrade No (Early R&D)

Figure 2: Selection logic for thiophene carbonyl chloride sourcing.

References

  • Matrix Fine Chemicals. (n.d.). 5-BROMO-4-METHOXYTHIOPHENE-3-CARBONYL CHLORIDE | CAS 162848-22-8.[1][2] Retrieved from

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-Carbonyl Chloride.[1][2][3][4][5] Molbank, 2021(3), M1252. (Discusses structural disorder and ring-flip phenomena in related thiophene derivatives). Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757363, 5-Bromo-4-methoxythiophene-2-carboxylic acid. (Precursor data). Retrieved from

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU. (Review of bromination regioselectivity in thiophenes). Retrieved from

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. (Foundational mechanistic principles for regio-control). Retrieved from

Sources

Comparative

Comparative Guide: Catalytic Strategies for Functionalizing 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Topic: Comparative Study of Catalysts for Reactions with 5-Bromo-4-methoxythiophene-3-carbonyl chloride Content Type: Publish Comparison Guide Executive Summary & Strategic Analysis 5-Bromo-4-methoxythiophene-3-carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for Reactions with 5-Bromo-4-methoxythiophene-3-carbonyl chloride Content Type: Publish Comparison Guide

Executive Summary & Strategic Analysis

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8) is a high-value, tri-functionalized heterocyclic building block.[1] Its structural complexity—featuring an electrophilic acid chloride, a nucleophilic/electron-donating methoxy group, and a cross-coupling-ready bromine—presents a unique "chemoselectivity triangle" for synthetic chemists.[1]

This guide compares catalytic systems for the three primary reaction pathways dictated by this scaffold. Unlike simple aromatics, the electron-rich thiophene core renders the acid chloride highly reactive but also susceptible to polymerization or demethylation under harsh Lewis acidic conditions.

Key Decision Matrix:

  • For Amide/Ester Formation: Focus on nucleophilic catalysts that minimize side reactions with the bromine.

  • For Friedel-Crafts Acylation: Balance Lewis acidity to prevent ether cleavage (demethylation of the 4-OMe).

  • For Cross-Coupling: Select Pd-catalysts tolerant of the carbonyl moiety (or its derivatives).

Visualizing the Chemoselectivity Landscape

The following decision tree illustrates the logical flow for functionalizing this molecule, highlighting where specific catalytic choices determine success.

Chemoselectivity Start 5-Bromo-4-methoxythiophene- 3-carbonyl chloride Path1 Path A: Acyl Substitution (Amides/Esters) Start->Path1 Nucleophiles (R-NH2, R-OH) Path2 Path B: Friedel-Crafts (Aryl Ketones) Start->Path2 Arenes (Ar-H) Path3 Path C: C-C Coupling (Suzuki/Stille) Start->Path3 Boronic Acids (Ar-B(OH)2) Cat1 Nucleophilic Catalysts (DMAP vs NMI) Path1->Cat1 Cat2 Lewis Acids (AlCl3 vs SnCl4) Path2->Cat2 Cat3 Pd-Catalysts (Pd(PPh3)4 vs Pd(dppf)Cl2) Path3->Cat3 Risk1 Risk: Racemization or Hydrolysis Cat1->Risk1 Risk2 Risk: Demethylation of 4-OMe Cat2->Risk2 Risk3 Risk: Oxidative Addition into C-Cl bond Cat3->Risk3

Figure 1: Strategic decision tree for functionalizing the tri-functional thiophene core. Selection of the reaction path dictates the catalytic constraints.

Module A: Friedel-Crafts Acylation Catalysts

Objective: Attach the thiophene core to an aromatic ring via the carbonyl chloride to form a ketone bridge. Challenge: The 4-methoxy group is an electron donor, activating the thiophene but also acting as a Lewis base. Strong Lewis acids (e.g., AlCl₃) can coordinate to the methoxy oxygen, leading to ether cleavage (demethylation) or catalyst deactivation.

Comparative Analysis of Lewis Acids
CatalystLewis AcidityCompatibility with 4-OMeYield PotentialRecommended Use Case
AlCl₃ (Aluminum Chloride) Very HighLow (Risk of Demethylation)High (if substrate survives)Only for robust arenes; requires low temp (<0°C).[1]
SnCl₄ (Tin(IV) Chloride) ModerateHigh Moderate-HighPreferred. Balances activation with functional group tolerance.[1]
Bi(OTf)₃ (Bismuth Triflate) MildVery High ModerateGreen chemistry; sensitive substrates.
In(OTf)₃ (Indium Triflate) MildVery High ModerateCatalytic loading (non-stoichiometric) possible.
Experimental Protocol: SnCl₄-Catalyzed Acylation

Rationale: SnCl₄ is chosen as the "Goldilocks" catalyst—strong enough to generate the acylium ion from the thiophene-carbonyl chloride but mild enough to preserve the methoxy ether linkage.

  • Preparation: In a flame-dried flask under N₂, dissolve 5-Bromo-4-methoxythiophene-3-carbonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Substrate Addition: Add the coupling partner (e.g., electron-rich arene like anisole or toluene, 1.1 equiv). Cool to 0°C.

  • Catalyst Injection: Dropwise add SnCl₄ (1.2 equiv) as a 1M solution in DCM. Note: Fuming may occur.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the acid chloride is highly polar/reactive; look for the ketone product).

  • Quench: Pour into ice-cold 1M HCl. Extract with DCM.

  • Purification: Silica gel chromatography.

Module B: Nucleophilic Catalysts for Amidation

Objective: React the acid chloride with amines to form amide bonds (common in kinase inhibitor synthesis). Challenge: Steric hindrance from the adjacent 4-methoxy and 2-H/Br positions can slow down the reaction, requiring catalysis.[1]

Comparison: DMAP vs. 4-PPY vs. NMI
CatalystStructureActivityRemoval DifficultyNotes
DMAP (4-Dimethylaminopyridine)Pyridine derivativeStandard Moderate (Acid wash req.)[1]The industry standard. Can cause racemization if the amine is chiral.
4-PPY (4-Pyrrolidinopyridine)Pyridine derivativeHigh (10-100x DMAP)ModerateUse for extremely sterically hindered amines.[1]
NMI (N-Methylimidazole)ImidazoleModerate Easy (Water soluble)"Greener" alternative; acts as both base and catalyst.[1]

Recommendation: Use DMAP (5-10 mol%) for standard couplings.[1] Switch to 4-PPY if the amine nucleophile is secondary and bulky.[1]

Module C: Palladium Catalysts for Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C-5 position (Bromine) via Suzuki coupling. Critical Timing: It is generally recommended to convert the acid chloride (to an amide or ester) before attempting Suzuki coupling to prevent Pd-insertion into the C-Cl bond or hydrolysis of the acid chloride during the aqueous base step of Suzuki coupling.

Catalyst Screening for 5-Bromothiophene Derivatives

Based on analogous data for 5-bromothiophene-2-carboxylates [1], the electronic nature of the ring strongly influences catalyst performance.[1]

Catalyst SystemLigand TypeYield (Toluene)Yield (Dioxane/H₂O)Mechanism Note
Pd(PPh₃)₄ Phosphine (Monodentate)50-60%70-80% Standard.[1] Requires degassed solvents. Sensitive to air.[2]
Pd(dppf)Cl₂ Bidentate (Ferrocene)65-75%75-85%Robust. Large bite angle prevents rapid catalyst decomposition.[1]
Pd(OAc)₂ / S-Phos Buchwald Ligand>90%>90%Best for sterically crowded or electron-deactivated boronic acids.[1]
Workflow Visualization: The Suzuki Cycle

The following diagram details the catalytic cycle, emphasizing the oxidative addition step where the 5-Br bond is activated.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 5-Br-Thiophene Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Ar-B(OH)2 + Na2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle for Suzuki coupling.[1] For 5-bromo-4-methoxythiophene derivatives, electron donation from the methoxy group can slow Oxidative Addition, making electron-rich ligands (like S-Phos or dppf) more effective.[1]

Experimental Protocol: Suzuki Coupling (Post-Amidation)

Context: This protocol assumes the acid chloride has been converted to an amide or ester (R).

  • Reagents: Combine 5-bromo-4-methoxythiophene-3-derivative (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%) .

  • Solvent System: Use 1,4-Dioxane : Water (4:1) .[3] The presence of water is critical for the boronic acid activation [1].

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Conditions: Heat to 90°C under Argon for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

References

  • Rasool, N. et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry. Available at: [Link]

  • Aitken, R. A.[4] & Slawin, A. M. Z. (2021).[3][4] Thiophene-3-Carbonyl Chloride.[1][4][5][6][7] Molbank.[4] Available at: [Link][8][3][9][10][11]

  • Organic Chemistry Portal.[12] (n.d.). Friedel-Crafts Acylation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-methoxythiophene-3-carbonyl chloride proper disposal procedures

Topic: 5-Bromo-4-methoxythiophene-3-carbonyl chloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers Introduction: The Hazard Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-methoxythiophene-3-carbonyl chloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers

Introduction: The Hazard Profile

As a Senior Application Scientist, I often see acid chlorides mishandled in waste streams. 5-Bromo-4-methoxythiophene-3-carbonyl chloride is not merely "corrosive"; it is a water-reactive electrophile carrying a heavy halogen load.

Directly discarding this compound into a solvent drum or aqueous waste stream is a critical error. In a solvent drum, it poses a risk of polymerization or pressurization. In an aqueous stream, it will hydrolyze violently, releasing hydrogen chloride (HCl) gas and generating heat that can rupture containers.

This guide provides the "Kill Protocol" —a validated method to chemically deactivate (quench) this intermediate before it leaves your fume hood.

Part 1: Pre-Disposal Assessment

Before initiating disposal, verify the physical state and quantity. The presence of the bromine atom and the thiophene ring makes this compound lipophilic and heavy.

PropertyValue/DescriptionOperational Implication
Functional Group Acid Chloride (-COCl)High Reactivity: Hydrolyzes to release HCl gas.
Substituents Bromine (-Br), Methoxy (-OCH₃)Halogenated Waste: Must never go into non-halogenated streams.
Physical State Solid or Oil (Low MP)May require dissolution in an inert solvent (e.g., DCM) to facilitate controlled quenching.
Reactivity Water ReactiveDo NOT add water to the chemical. Add the chemical to the water/base.[1][2][3][4]
Waste Code D002 (Corrosive), D003 (Reactive)RCRA regulated.[5] Requires neutralization prior to final classification.[4]

Part 2: The "Kill Protocol" (Quenching Procedure)

Objective: Convert the reactive acid chloride into its stable, non-reactive carboxylic acid or ester form prior to disposal.

Mechanism:



Required Materials:
  • PPE: Silver Shield® or Viton® laminate gloves (standard nitrile offers poor protection against halogenated thiophenes), chemical splash goggles, face shield, lab coat.

  • Vessel: 3-neck round bottom flask (for gas venting) or a large beaker (if small scale <5g).

  • Quenching Media: Ice water mixed with Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Inert Solvent: Dichloromethane (DCM) or Toluene (if the waste is solid).

Step-by-Step Methodology:
  • Preparation of the Kill Bath:

    • In a fume hood, prepare a solution of 10% sodium carbonate (

      
      ) or 5% sodium hydroxide (
      
      
      
      ) in a large beaker.
    • Add crushed ice to cool the solution to

      
      .
      
    • Scientist's Note: The volume of the base solution should be at least 10x the volume of the acid chloride to provide a sufficient heat sink.

  • Dilution (If Solid/Neat):

    • If the 5-Bromo-4-methoxythiophene-3-carbonyl chloride is a neat solid or oil, dissolve it in a minimal amount of DCM or Toluene. This ensures the material doesn't clump in the water, preventing "delayed exotherms" where a crust breaks later, causing a sudden boil-over.

  • Controlled Addition:

    • CRITICAL RULE: Add the Acid Chloride to the Base. Never the reverse.

    • Using an addition funnel or a pipette (for small scales), add the acid chloride solution dropwise to the stirred alkaline ice bath.

    • Observation: You will see fizzing (

      
       release if using carbonate) or fogging. Monitor temperature; do not let it exceed 
      
      
      
      .
  • The "Precipitation" Factor:

    • Unlike simple acetyl chloride, the product of this hydrolysis is 5-bromo-4-methoxythiophene-3-carboxylic acid .

    • This organic acid is insoluble in acidic water but may dissolve as the sodium salt in the basic solution.

    • Validation Check: If the solution turns cloudy or a solid precipitates, this is expected. Do not filter yet.

  • Final Neutralization:

    • Once addition is complete, allow the mixture to stir for 30 minutes.

    • Check pH.[4][6] It should be basic (pH > 9).

    • Slowly neutralize the mixture to pH 7 using dilute sulfuric acid or HCl.

    • Result: The thiophene carboxylic acid will likely precipitate out as a solid sludge.

Part 3: Waste Segregation & Workflow Visualization

Once quenched, the material is no longer "Reactive" (D003), but it remains "Halogenated."

  • Liquid Phase: If you used DCM, separate the organic layer. This goes to Halogenated Organic Waste .

  • Aqueous Phase: If pH is 6-8 and it contains no organics, it may be drain disposable (subject to local EHS regulations). If it contains suspended solids, treat as Aqueous Chemical Waste .

  • Solid Precipitate: Filtered solids (the thiophene acid) go to Solid Hazardous Waste .

Disposal Decision Workflow

QuenchProtocol Start Start: 5-Bromo-4-methoxythiophene-3-carbonyl chloride StateCheck Check State: Solid or Liquid? Start->StateCheck Dissolve Dissolve in DCM/Toluene StateCheck->Dissolve If Solid/Neat PrepareBath Prepare Ice/Alkaline Bath (NaOH/Na2CO3) StateCheck->PrepareBath If already in solution Dissolve->PrepareBath Addition DROPWISE Addition of Waste to Bath (Maintain < 20°C) PrepareBath->Addition Stir Stir 30 mins (Hydrolysis Complete) Addition->Stir CheckpH Check pH (Aim for pH 7-9) Stir->CheckpH Segregate Phase Separation CheckpH->Segregate WasteHalo Organic Phase/Solids: Halogenated Solvent Waste Segregate->WasteHalo Contains DCM/Thiophene Solids WasteAq Aqueous Phase: Aqueous Waste (Check local limits) Segregate->WasteAq Water/Salts only

Figure 1: Decision logic for the safe quenching and segregation of thiophene acid chlorides.

Part 4: Emergency Procedures (Spills)

If unquenched material is spilled outside the hood:

  • Evacuate: The hydrolysis with atmospheric moisture will generate HCl mist immediately.

  • Do NOT use Water: Spraying water on the spill will cause a violent reaction and spread the contamination.

  • Absorb: Use dry sand, vermiculite, or a designated "Acid Spill Kit" (usually calcium carbonate based).

  • Collect: Scoop the absorbed material into a wide-mouth jar. Do not seal tight immediately (allow gas to vent). Label as "Debris contaminated with Water Reactive Acid Chloride."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002/D003 definitions).

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides.[3]

  • PubChem. (n.d.). Compound Summary: Thiophene-3-carbonyl chloride derivatives. National Library of Medicine.

Sources

Handling

Personal protective equipment for handling 5-Bromo-4-methoxythiophene-3-carbonyl chloride

Topic: Personal Protective Equipment & Handling Guide: 5-Bromo-4-methoxythiophene-3-carbonyl chloride Audience: Researchers, Medicinal Chemists, and Process Safety Engineers. Executive Safety Summary: The Hydrolysis Haza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide: 5-Bromo-4-methoxythiophene-3-carbonyl chloride Audience: Researchers, Medicinal Chemists, and Process Safety Engineers.

Executive Safety Summary: The Hydrolysis Hazard

Immediate Action Required: Treat 5-Bromo-4-methoxythiophene-3-carbonyl chloride as a high-energy lachrymator and corrosive .

While the thiophene ring introduces potential biological activity, the immediate acute threat is the acid chloride (–COCl) functionality. Upon contact with ambient moisture or mucosal membranes (eyes, lungs), this compound undergoes rapid hydrolysis, generating hydrochloric acid (HCl) gas and the corresponding carboxylic acid.

The Mechanism of Injury:



This reaction is exothermic. Inhalation causes immediate respiratory spasms and potential pulmonary edema. Skin contact results in delayed, deep-tissue chemical burns as the compound penetrates the dermis before hydrolyzing. Your PPE strategy must focus on moisture exclusion and acid gas filtration.

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementCritical Validation
Primary Chemical Fume Hood Sash height < 18 inches. Face velocity 80–100 fpm. NO open-bench handling.
Secondary Inert Atmosphere Nitrogen (

) or Argon manifold. The compound is moisture-sensitive; handling under inert gas prevents degradation and HCl release.
Tertiary Glassware Prep All glassware must be oven-dried (

C) to prevent violent splattering upon reagent addition.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with concentrated acid chlorides.

Glove Permeation Logic

Acid chlorides are often dissolved in organic solvents (DCM, THF) which permeate nitrile rapidly. Furthermore, the acid chloride itself can degrade nitrile rubber.

  • Recommendation: Adopt a Double-Glove Protocol or use Laminate (Silver Shield/4H) for concentrated handling.

PPE Specification Table
Body ZoneHazard TypeRecommended EquipmentTechnical Rationale
Eyes/Face Corrosive Vapors / SplashChemical Splash Goggles (Indirect Vent) + Face Shield Safety glasses allow gas bypass. Goggles seal against HCl fumes. Face shield protects neck/chin from exothermic splashes.
Hands (Inner) Chemical PermeationLaminate (EVOH/PE) (e.g., Silver Shield®)Broad-spectrum resistance to aromatics and chlorides. Prevents "silent" permeation.
Hands (Outer) Dexterity / GripNitrile (5-8 mil) Provides grip (laminates are slippery) and acts as a sacrificial layer against splashes. Change immediately upon contamination.[1][2]
Body Corrosive SplashTychem® or Rubber Apron over Lab CoatCotton lab coats absorb acid chlorides, holding the corrosive against the chest. An impervious apron sheds the liquid.
Respiratory Acid Gas / ParticulateFull-Face Respirator (w/ Cartridge Type: OV/AG/P100 )Only required if working outside a fume hood (e.g., spill cleanup). Filters Organic Vapor (OV) and Acid Gas (AG).

Operational Protocol: "The Dry Technique"

Objective: Minimize hydrolysis to protect both the operator and the reagent purity.

Step 1: Preparation

  • Ensure the reaction flask is purged with

    
    .
    
  • Prepare a "Quench Station" inside the hood before opening the bottle (Beaker with saturated Sodium Bicarbonate).

Step 2: Transfer

  • Solids: If the compound is solid, use a powder funnel. Avoid static; do not use metal spatulas if the solid is fine dust (spark risk).

  • Liquids/Melts: Use a glass syringe with a long needle or a cannula transfer. Avoid pouring. Pouring increases surface area for moisture absorption and HCl release.

Step 3: The "Double-Check"

  • Check outer gloves for discoloration. Acid chlorides often turn nitrile gloves yellow/brown upon degradation. If observed, retreat, wash hands, and re-glove.

Visualization: PPE Decision Logic

PPE_Decision_Tree node_start Start: Handling 5-Bromo-4-methoxy... decision_state Physical State? node_start->decision_state decision_system Closed System? (Schlenk Line/Cannula) decision_state->decision_system Liquid/Solution action_standard Standard PPE: Nitrile (Double) + Goggles + Lab Coat decision_state->action_standard Solid (<1g) decision_system->action_standard Yes (Inert Gas) action_high High Hazard PPE: Laminate Inner Gloves + Face Shield + Apron decision_system->action_high No (Open Pouring) action_resp ADD: Respirator (OV/AG) (If outside hood) action_high->action_resp Spill / Emergency

Figure 1: Decision logic for selecting appropriate PPE based on handling conditions. Note that "Open Pouring" triggers the highest level of skin protection due to splash risk.

Disposal & Quenching Protocol

CRITICAL: Never dispose of unquenched acid chlorides directly into solvent waste drums. They can react with residual water or alcohols in the drum, pressurizing the container and causing an explosion.

Quenching Workflow (Hydrolysis/Neutralization):

  • Cooling: Place a beaker of 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) in an ice bath (
    
    
    C).
  • Dilution: Dilute the residual acid chloride in an inert solvent (e.g., Toluene or DCM) if not already dissolved.

  • Addition: Slowly add the acid chloride solution dropwise into the agitated base.

    • Observation: Expect vigorous bubbling (

      
       release).
      
  • Verification: Check pH. It should be neutral (pH 7) or slightly basic.

  • Separation: If an organic layer forms (from the carrier solvent), separate it.

    • Aqueous Layer: Dispose as aqueous waste (check local regulations).

    • Organic Layer:[3] Dispose as halogenated solvent waste.

Disposal_Workflow start Waste Acid Chloride mix Slow Addition (Dropwise) start->mix prep Prep: Ice Bath + 10% NaHCO3 prep->mix check Check pH (Target: 7-9) mix->check adjust Add more Base check->adjust pH < 7 disposal Segregate & Label (Halogenated Waste) check->disposal pH Neutral/Basic adjust->check

Figure 2: Safe quenching workflow. The "Dropwise" addition is critical to manage the exothermic heat and gas evolution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2017). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Laminate vs.

Sources

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